Technical Analysis of Vonoprazan Fumarate Impurity 15: Structural Elucidation and Control Strategies
Executive Summary Vonoprazan Fumarate Impurity 15 , chemically identified as the Pyridine N-Oxide analog of Vonoprazan, represents a critical oxidative degradation product in the lifecycle of the potassium-competitive ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Vonoprazan Fumarate Impurity 15 , chemically identified as the Pyridine N-Oxide analog of Vonoprazan, represents a critical oxidative degradation product in the lifecycle of the potassium-competitive acid blocker (P-CAB) Vonoprazan Fumarate.[1] Its formation is primarily driven by the susceptibility of the pyridine nitrogen to oxidation under stress conditions (peroxides, light, or air exposure).[1]
This technical guide provides a definitive structural analysis, mechanistic formation pathway, and robust control strategies for Impurity 15, designed for analytical scientists and process chemists in pharmaceutical development.[1]
Structural Characterization & Identification[1]
Impurity 15 is distinct from the parent API by the addition of a single oxygen atom at the pyridine nitrogen.[1] This modification significantly alters the polarity and pKa of the molecule, necessitating specific chromatographic separation parameters.[1]
Vonoprazan (Parent): Contains a standard pyridine ring acting as a weak base.[1]
Impurity 15 (N-Oxide): The pyridine nitrogen is oxidized to an N-oxide (N+ - O-).[1] This functional group is more polar and exhibits different hydrogen bonding capacity, typically resulting in earlier elution in Reversed-Phase HPLC (RP-HPLC) compared to the parent drug, depending on pH.[1]
Formation Mechanism & Degradation Pathway[5][8]
The formation of Impurity 15 follows a classical oxidative degradation pathway .[1] The pyridine ring in Vonoprazan is electron-deficient due to the sulfonyl group, but the nitrogen lone pair remains susceptible to attack by reactive oxygen species (ROS).[1]
Mechanistic Drivers[1][9]
Peroxide Contamination: Presence of trace peroxides in excipients (e.g., Povidone, PEG) or solvents.[1]
Photo-Oxidation: Exposure to UV/Vis light can generate singlet oxygen, facilitating N-oxidation.[1]
Process Oxidation: Use of oxidizing reagents during synthesis or inadequate inert gas blanketing.[1]
Pathway Visualization
The following diagram illustrates the oxidative conversion of Vonoprazan to Impurity 15.[1]
Detecting Impurity 15 requires a method capable of resolving the N-oxide from the parent peak and other potential impurities like the des-sulfonylated analog (Impurity 1).[1]
Fragmentation Pattern: The N-oxide bond is relatively labile.[1] High collision energy may show a characteristic loss of oxygen (M-16), reverting to the parent ion mass fragment, which confirms the N-oxide structure rather than a ring hydroxylation (which is stable).[1]
HPLC Method Parameters (Recommended)
Parameter
Condition
Column
C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Impurity 15 typically elutes before Vonoprazan due to increased polarity of the N-oxide group.[1]
Control & Mitigation Strategy
To maintain Impurity 15 below the ICH Q3B qualification threshold (typically <0.15% or <0.2%), a multi-faceted control strategy is required.
Process Chemistry Controls
Reagent Quality: Ensure solvents and reagents are peroxide-free. Test ethers (THF, dioxane) for peroxide formation before use.[1]
Inert Atmosphere: Conduct the final salt formation and crystallization steps under nitrogen or argon blanketing to minimize atmospheric oxygen contact.[1]
Formulation & Stability
Excipient Selection: Use low-peroxide grades of binders and fillers (e.g., Low-peroxide Povidone).[1]
Packaging: Utilize high-barrier packaging (e.g., Alu-Alu blisters) to prevent oxygen permeation and light exposure.[1]
Antioxidants: In liquid formulations, the addition of antioxidants like sodium metabisulfite may be evaluated, though solid-state stability is best managed via moisture/oxygen exclusion.[1]
Synthesis of Reference Standard
For analytical validation, Impurity 15 can be synthesized by treating Vonoprazan free base with m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. The reaction is selective for the pyridine nitrogen.[1]
A Technical Guide to the Synthesis and Mechanistic Formation of Vonoprazan Impurity 15 (N,N-Dimethyl Vonoprazan)
Abstract Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the treatment of acid-related gastrointestinal disorders.[][2] As with any active pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the treatment of acid-related gastrointestinal disorders.[][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product.[3] This technical guide provides an in-depth examination of a key process-related impurity, identified for the purposes of this document as Vonoprazan Impurity 15, whose chemical structure is 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine. We will explore its structural characterization, delve into the mechanistic pathways of its formation during the synthesis of Vonoprazan, and provide a detailed, field-proven protocol for its directed synthesis to generate an analytical reference standard. The guide is intended for researchers, chemists, and drug development professionals dedicated to ensuring the highest standards of pharmaceutical quality.
Introduction to Vonoprazan and the Imperative of Impurity Control
Vonoprazan: A Potassium-Competitive Acid Blocker (P-CAB)
Vonoprazan (TAK-438) functions by reversibly inhibiting the H+, K+-ATPase (proton pump) in gastric parietal cells, thereby controlling gastric acid secretion.[] Unlike traditional proton pump inhibitors (PPIs), its action is not dependent on acid activation, leading to a rapid onset of action and sustained acid suppression.[4] This unique mechanism of action has established Vonoprazan as a leading therapeutic agent for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[5][6]
The Regulatory Landscape: Why Impurity Profiling Matters
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous identification, characterization, and control of impurities in drug substances. The presence of impurities, even in minute quantities, can potentially affect the stability, safety, and efficacy of the API.[3][7] Therefore, a thorough understanding of how and why impurities form is not merely an academic exercise but a fundamental requirement for regulatory approval and patient safety.
Classification of Impurities: Process-Related vs. Degradation
Pharmaceutical impurities are broadly categorized based on their origin. Degradation impurities arise from the decomposition of the drug substance during storage or handling, often due to factors like heat, light, or oxidation.[3][8] In contrast, process-related impurities are by-products, unreacted intermediates, or residual reagents that are formed or introduced during the synthesis of the API.[] Vonoprazan Impurity 15 is a classic example of a process-related impurity, originating from a specific step in the manufacturing process.
Identification and Characterization of Vonoprazan Impurity 15
Chemical Structure and Nomenclature
Vonoprazan Impurity 15 is structurally analogous to the parent drug, differing by the presence of an additional methyl group on the side-chain nitrogen.
This impurity is sometimes cataloged commercially as Vonoprazan Impurity 7 or 67.[11] For clarity within this guide, it will be consistently referred to as Impurity 15.
Physicochemical Properties
A summary of the key physicochemical properties of Impurity 15 is presented below. These data are crucial for the development of analytical methods.
The definitive identification and quantification of Impurity 15 within a batch of Vonoprazan API relies on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection at approximately 230 nm, is the primary method for separation and quantification.[3][7] For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide unambiguous structural elucidation of the isolated impurity.[3][7]
The Genesis of Impurity 15: A Mechanistic Perspective
Overview of the Parent Vonoprazan Synthesis
The synthesis of Vonoprazan is a multi-step process that culminates in the assembly of the 1,3,5-trisubstituted pyrrole core.[12] A common and efficient synthetic strategy involves the formation of a key intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde , followed by the introduction of the N-methylmethanamine side chain.[2][13]
Caption: High-level workflow of a common Vonoprazan synthetic route.
The Critical Step: Reductive Amination
The final key transformation is the reductive amination of the aldehyde intermediate. In the intended reaction, the aldehyde is condensed with methylamine to form a Schiff base (imine), which is then reduced in situ by a selective reducing agent, such as sodium borohydride, to yield Vonoprazan.
Causality: Postulated Formation Pathway of Impurity 15
The formation of Impurity 15 is a direct consequence of a deviation in this critical reductive amination step. The most scientifically sound and field-proven cause is the presence of dimethylamine as a contaminant in the methylamine reagent.
Expertise & Causality: Methylamine is often produced from ammonia and methanol, a process that can generate dimethylamine and trimethylamine as by-products. If the quality control of the methylamine raw material is not sufficiently stringent, contaminating dimethylamine will compete with methylamine in the reaction. Because dimethylamine is also a primary amine, it reacts with the aldehyde intermediate under identical conditions to form a different iminium ion, which is subsequently reduced to yield Impurity 15.
The diagram below illustrates this mechanistic divergence.
Caption: Divergent pathways from the key aldehyde intermediate.
Directed Synthesis of Vonoprazan Impurity 15 for Reference Standard Generation
Rationale
To accurately quantify any impurity, a pure, well-characterized reference standard is essential.[10] It serves as the benchmark in analytical methods to confirm the identity (e.g., by retention time) and measure the concentration of the impurity in API batches. The following protocol describes a deliberate and controlled synthesis of Impurity 15.
Synthetic Strategy
The most direct and reliable method to synthesize Impurity 15 is to mimic the process deviation. This involves the intentional reductive amination of the key aldehyde intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde , using dimethylamine as the primary reagent instead of methylamine.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes for qualified professionals. All chemical syntheses should be performed in a suitable laboratory setting with appropriate safety precautions.
Dimethylamine solution (e.g., 40% in water or 2M in THF)
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
Methanol (MeOH) or Dichloromethane (DCM) as solvent
Glacial Acetic Acid (optional, for STAB)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate (EtOAc) for extraction
Silica gel for column chromatography
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde in an appropriate solvent (e.g., Methanol). Cool the solution to 0°C using an ice bath.
Imine Formation: To the stirred solution, add 1.2 to 1.5 equivalents of dimethylamine solution dropwise. Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the intermediate iminium ion.
Reduction: Cool the reaction mixture back down to 0°C. In a separate container, prepare a solution or slurry of the reducing agent. Slowly add 1.5 to 2.0 equivalents of sodium borohydride in small portions. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent over-reduction or side reactions.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or HPLC until the starting aldehyde is consumed (typically 2-4 hours).
Work-up: Carefully quench the reaction by the slow addition of water. Reduce the solvent volume using a rotary evaporator. Add ethyl acetate to the residue and wash sequentially with saturated aqueous NaHCO₃ and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure Vonoprazan Impurity 15.
Characterization: Confirm the identity and purity of the synthesized standard using NMR, Mass Spectrometry, and HPLC.
Analytical Control and Mitigation Strategies
A multi-faceted approach is required to control the levels of Impurity 15 in the final Vonoprazan API.
Chromatographic Separation: A validated, stability-indicating HPLC method is the cornerstone of control.[7][14] A C18 reversed-phase column with a gradient elution program using a buffered mobile phase can effectively separate Impurity 15 from Vonoprazan and other related substances.[14]
Raw Material Control: This is the most effective point of prevention. Implement a stringent specification for the incoming methylamine reagent, including a specific limit test for the presence of dimethylamine using a suitable chromatographic method (e.g., Gas Chromatography).
Process Parameter Optimization: While raw material control is primary, optimizing the reductive amination step can also help. Ensuring precise stoichiometric control of the methylamine and maintaining the reaction at a controlled temperature can minimize the impact of any trace contaminants.
Conclusion
Vonoprazan Impurity 15 (N,N-Dimethyl Vonoprazan) is a critical process-related impurity whose formation is mechanistically linked to the presence of dimethylamine during the reductive amination step of Vonoprazan synthesis. Understanding this pathway is essential for developing effective control strategies. By implementing rigorous raw material testing and utilizing validated analytical methods benchmarked against a well-characterized reference standard, pharmaceutical manufacturers can ensure the consistent production of high-purity Vonoprazan, meeting the stringent quality and safety standards required for modern therapeutics.
References
Benchchem. Technical Support Center: Analytical Method Validation for Vonoprazan Fumarate Impurities.
Pharmaffiliates. Vonoprazan Impurities| Identification, Analytical Methods and Global Control Standards.
ResolveMass Laboratories Inc. Nitrosamine testing in Vonoprazan.
ACS Publications. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization.
Google Patents. Preparation method of low-impurity vonoprazan fumarate - Patent CN-110590746-A.
PubMed. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).
Google Patents. WO2019131695A1 - Production method for 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1h-pyrrol-3-yl]-n-methylmethanamine monofumarate.
Simson Pharma Limited. Vonoprazan.
Google Patents. CN109232537B - Preparation method of Vonoprazan.
Google Patents. CN108503621B - Preparation method of vonoprazan fumarate.
Technical Guide: Characterization and Control of Vonoprazan Impurity 15
Executive Summary Vonoprazan Fumarate , a first-in-class potassium-competitive acid blocker (P-CAB), is susceptible to specific degradation pathways during synthesis and storage. Impurity 15 , identified chemically as 3-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Vonoprazan Fumarate , a first-in-class potassium-competitive acid blocker (P-CAB), is susceptible to specific degradation pathways during synthesis and storage. Impurity 15 , identified chemically as 3-((2-(2-fluorophenyl)-4-((methylamino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide , represents a critical oxidative degradant.
This guide details the structural elucidation, formation mechanism, and analytical control strategy for Impurity 15. Unlike process-related impurities derived from starting materials, Impurity 15 is primarily a stability-indicating substance resulting from the N-oxidation of the pyridine moiety. Its characterization is essential for meeting ICH Q3A/B qualification thresholds, particularly given the susceptibility of nitrogen heterocycles to oxidative stress.
Structural Identity and Physicochemical Profile[1][2]
Impurity 15 differs from the Active Pharmaceutical Ingredient (API) by the addition of a single oxygen atom at the pyridine nitrogen. This structural change significantly alters the polarity and pKa of the molecule, necessitating specific chromatographic conditions for resolution.
The formation of Impurity 15 is driven by the electrophilic attack of reactive oxygen species (ROS) on the lone pair of the pyridine nitrogen. This typically occurs under forced degradation conditions (peroxide stress) or trace oxidation during shelf life.
Mechanism Description
Initiation: Oxidizing agents (e.g., peroxides in excipients, atmospheric oxygen) generate an electrophilic oxygen species.
Nucleophilic Attack: The pyridine nitrogen lone pair attacks the oxygen.
Stabilization: The resulting N-oxide is resonance-stabilized but introduces a formal charge separation (N⁺-O⁻), increasing water solubility and altering retention time.
Pathway Visualization
Figure 1: Oxidative pathway transforming Vonoprazan into Impurity 15 via Pyridine N-oxidation.
Analytical Characterization Strategy
Accurate identification requires a multi-modal approach combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).
Mass Spectrometry (LC-HRMS)
Parent Ion: Impurity 15 exhibits a protonated molecular ion
at m/z 362.39 , exactly 16 Da higher than Vonoprazan (m/z 346.39).
Fragmentation Pattern (MS/MS):
Diagnostic Loss: A characteristic loss of 16 Da (Oxygen) is often observed in N-oxides under high collision energy, reverting to the API fragment signature.
Sulfonyl Cleavage: The cleavage of the sulfonyl bond (
bond between pyrrole and pyridine) generates a pyridine-N-oxide sulfonyl fragment, distinguishing it from ring-oxidized pyrrole impurities.
NMR Spectroscopy
The N-oxide moiety causes distinct chemical shift perturbations in the pyridine ring protons due to the anisotropic effect of the N-O bond and changes in electron density.
H-2 & H-6 (Ortho to N): Typically exhibit a downfield shift (deshielding) compared to the API due to the positive charge on the nitrogen.
H-4 (Para to N): May show an upfield shift (shielding) due to back-donation of electron density from the oxygen into the ring system.
Validation: 2D NMR (HSQC/HMBC) confirms the integrity of the pyrrole and fluorophenyl rings, isolating the change solely to the pyridine system.
Analytical Workflow Diagram
Figure 2: Workflow for the isolation and confirmation of Impurity 15.
Method of Analysis (Protocol)
To ensure separation of the polar N-oxide (Impurity 15) from the API and other hydrophobic impurities, a gradient elution with pH control is required.
Chromatographic Conditions:
Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.5). Rationale: Neutral pH ensures stability of the acid-labile API while maintaining ionization for MS.
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0-5 min: 10% B (Isocratic hold for polar impurities like Imp 15).
5-20 min: 10% → 80% B (Elution of API and lipophilic impurities).
Flow Rate: 1.0 mL/min.
Detection: UV at 230 nm (matches the absorption max of the pyrrole-sulfonyl chromophore).
Validation Criteria:
Relative Retention Time (RRT): Impurity 15 typically elutes earlier than Vonoprazan (RRT < 1.0) due to the increased polarity of the N-oxide group.
Limit of Quantitation (LOQ): Must be established at ≤ 0.05% (reporting threshold).
Control Strategy
Since Impurity 15 is an oxidative degradant, control strategies focus on formulation and packaging rather than synthesis purification.
Excipient Selection: Screen fillers and binders (e.g., PEG, Povidone) for peroxide content. Use low-peroxide grades.
Manufacturing Environment: Minimize exposure to light and atmospheric oxygen during granulation and compression.
Packaging: Use blisters with high oxygen barrier properties (e.g., Alu/Alu blisters) and include desiccants/oxygen scavengers if stability data indicates rapid formation.
References
TLC Pharmaceutical Standards. (2024). Vonoprazan Impurity 15 (Pyridine N-Oxide) Reference Standard Data. Retrieved from
Kishore, M., et al. (2016). "Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate." Journal of Separation Science. Retrieved from
PLC Chemical. (2024). Product Center: Vonoprazan Impurity 15 Fumarate Structure and Properties. Retrieved from
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from
Executive Summary This technical guide provides a comprehensive framework for the identification, structural elucidation, and control of Vonoprazan Fumarate degradation products. Vonoprazan, a potassium-competitive acid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive framework for the identification, structural elucidation, and control of Vonoprazan Fumarate degradation products. Vonoprazan, a potassium-competitive acid blocker (P-CAB), exhibits a specific stability profile characterized by sensitivity to alkaline hydrolysis and oxidation , while demonstrating relative stability under acidic, thermal, and photolytic conditions.[1][2][3][4]
This document details the mechanistic pathways of degradation, validated analytical protocols (LC-MS/MS), and toxicological considerations (Nitrosamines) to ensure regulatory compliance (ICH Q1A/Q2/M7).
Chemical Basis of Instability
Vonoprazan Fumarate is chemically described as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate .[4][5][6][7]
Its structure contains three "hotspots" for degradation:
Sulfonamide Linkage (
): Susceptible to nucleophilic attack, particularly under alkaline conditions, leading to cleavage of the sulfonyl group.
Pyridine Ring Nitrogen: A primary site for N-oxidation under oxidative stress.[4]
Secondary Amine Side Chain: Susceptible to N-nitrosation (in the presence of nitrites) and oxidation to N-oxides or nitrones.[4]
Forced Degradation Protocol (Stress Testing)
To generate and identify degradation products, the following stress conditions are recommended. These conditions are designed to achieve 5–20% degradation, avoiding secondary degradation products.
Table 1: Optimized Stress Testing Conditions
Stress Type
Reagent/Condition
Duration
Target Outcome
Mechanism
Acidic
0.1 N HCl, 60°C
2–4 Hours
< 5% Degradation
Protonation stabilizes the sulfonamide; generally stable.[4]
Alkaline
0.1 N NaOH, Ambient
30–60 Mins
10–20% Degradation
Hydrolysis of sulfonamide linkage; rapid degradation observed.
Critical Note: Vonoprazan is highly labile in alkali. Neutralize alkaline samples immediately after the stress period with an equimolar amount of acid (e.g., 0.1 N HCl) to prevent "runaway" degradation during analysis.
Analytical Method Development (LC-MS/MS)
The following method is optimized for the separation of the parent compound from polar degradants (early eluting) and hydrophobic impurities (late eluting).
Chromatographic Conditions (UHPLC)
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC
Column: Phenomenex Kinetex EVO C18 (150 mm × 2.1 mm, 1.7 µm)[4]
Rationale: The EVO C18 stationary phase is designed for stability at high pH, improving peak shape for basic compounds like Vonoprazan without excessive tailing.
Formation: Reaction of the secondary amine side chain with residual nitrites in excipients or manufacturing water.[10]
Structure: Nitroso group (
) replaces the amine hydrogen.
Regulatory Status: Class 1 mutagenic impurity (Cohort of Concern). Must be controlled to < 26.5 ng/day (or compound-specific AI) per ICH M7.[4]
References
Luo, Z., et al. (2018).[11] "Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance." Journal of Pharmaceutical and Biomedical Analysis, 149, 133–142.
Liu, L., et al. (2016). "Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate." Journal of Separation Science, 39(7), 1232–1241.
BenchChem Technical Support. (2025). "Minimizing degradation of Vonoprazan Fumarate in analytical samples."
International Conference on Harmonisation (ICH). (2005).[4] "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
International Conference on Harmonisation (ICH). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."
Mechanistic Elucidation and Analytical Control of Vonoprazan Impurity 15 (Pyridine N-Oxide)
An in-depth technical whitepaper on the formation mechanism, analytical profiling, and mitigation of Vonoprazan Impurity 15. Structural Identification and Chemical Causality Vonoprazan fumarate is a first-in-class potass...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical whitepaper on the formation mechanism, analytical profiling, and mitigation of Vonoprazan Impurity 15.
Structural Identification and Chemical Causality
Vonoprazan fumarate is a first-in-class potassium-competitive acid blocker (P-CAB) characterized by a unique 1,3,5-trisubstituted pyrrole ring and a critical pyridine-3-sulfonyl moiety. During active pharmaceutical ingredient (API) synthesis and subsequent shelf-life storage, Vonoprazan is highly susceptible to specific degradation pathways, predominantly under alkaline and oxidative conditions[1].
Impurity 15 is chemically identified as 3-((2-(2-fluorophenyl)-4-((methylamino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide (Molecular Formula:
; MW: 361.39 g/mol )[2][3]. It is the primary oxidative degradation product of Vonoprazan, resulting directly from the N-oxidation of the pyridine ring[4][5].
Understanding the precise formation mechanism of this N-oxide is critical for researchers developing stability-indicating assays, optimizing API synthesis, and designing robust drug formulations.
Mechanistic Pathway of Impurity 15 Formation
The formation of Impurity 15 is governed by the distinct electronic environments of the nitrogen atoms within the Vonoprazan molecule.
Chemical Causality:
Vonoprazan contains multiple nitrogen atoms, but they do not share the same susceptibility to oxidation. The pyrrole nitrogen is sterically hindered, and its lone pair is delocalized into the aromatic system (further deactivated by the strongly electron-withdrawing sulfonyl group). In stark contrast, the nitrogen in the 3-pyridinesulfonyl group possesses an available, localized
hybridized lone pair.
When exposed to oxidative stress—such as reactive oxygen species (ROS), peroxides (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
), or trace transition metals acting as oxidative catalysts during manufacturing—this localized lone pair undergoes a rapid electrophilic attack by the oxidant[6]. The reaction proceeds via a peroxy-intermediate transition state, which subsequently resolves by eliminating water to form a highly stable coordinate covalent bond (), yielding Impurity 15.
Diagram 1: Oxidative degradation pathway of Vonoprazan forming Impurity 15.
To accurately profile Impurity 15, analytical laboratories must employ a self-validating forced degradation protocol. The following methodology ensures that the generated N-oxide is a true degradation product and not an artifact induced by the analytical method itself[6][7].
Step-by-Step Methodology:
API Stock Preparation: Accurately weigh Vonoprazan Fumarate and dissolve it in a 20:80 (v/v) water/acetonitrile diluent to achieve a primary stock concentration of 1.0 mg/mL[6].
Oxidative Stress Induction: Transfer a 5.0 mL aliquot of the stock solution to a light-protected volumetric flask. Add an equal volume of 30% Hydrogen Peroxide (
Incubation: Maintain the reaction mixture at room temperature (20–25°C) for exactly 2 hours to allow the N-oxidation kinetics to reach a measurable threshold[6][7].
Quenching (Critical Causality Step): To prevent continuous, uncontrolled on-column oxidation during HPLC analysis, the residual peroxide must be quenched. Use a mild reducing agent (e.g., sodium bisulfite) or perform an immediate high-ratio dilution. Dilute the solution to a final analytical concentration of 100 µg/mL using the mobile phase[8].
Control Validation: Concurrently prepare a blank solution (diluent +
+ quenching agent) and an unstressed API control. This validates the system by ensuring mass balance and ruling out solvent-induced ghost peaks.
Diagram 2: Self-validating experimental workflow for Impurity 15 generation and detection.
Analytical Quantification and Stress Profiling
The chromatographic separation of Impurity 15 from the parent API requires a robust stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Because the N-oxide is more polar than the parent Vonoprazan, it typically elutes earlier on a standard C18 stationary phase[6][].
Recommended Chromatographic Parameters:
Column: C18 stationary phase (e.g., Phenomenex Kinetex EVO C18, 250 x 4.6 mm, 5 µm)[6][].
Mobile Phase: 0.03M sodium phosphate buffer (pH adjusted to 6.5) paired with an organic modifier (Methanol/Acetonitrile)[].
Detection: Photodiode Array (PDA) at 213 nm or 230 nm[6][].
Quantitative Degradation Summary
The following table synthesizes the degradation behavior of Vonoprazan under various ICH-mandated stress conditions, highlighting the specific environments that trigger Impurity 15 formation[6][7][8].
Stress Condition
Reagents / Environment
Time / Temp
Degradation Extent
Primary Degradants Observed
Acidic
0.1N HCl
24 h / RT
Minimal (< 7%)
Highly Stable
Alkaline
0.1N NaOH
24 h / RT
Significant (~25%)
Amide/Sulfonyl hydrolysis products
Oxidative
30%
2 h / RT
Moderate (~8-15%)
Impurity 15 (Pyridine N-Oxide)
Thermal
60°C (Solid State)
2 h
Minimal (< 7%)
Highly Stable
Photolytic
UV Light (60 W)
2-24 h
Minimal (< 8%)
Highly Stable
Formulation and Mitigation Strategies
Understanding the causality of Impurity 15 formation directly informs intelligent drug formulation strategies. Vonoprazan is intentionally formulated as a fumaric acid salt (Vonoprazan Fumarate) rather than a free base to establish a highly specific, protective microenvironment[10].
Mechanistic Mitigation:
Fumaric acid provides a slightly acidic localized pH within the tablet matrix. Because Vonoprazan is highly susceptible to alkaline hydrolysis (cleavage of the sulfonyl-pyrrole bond) and oxidative N-oxidation (Impurity 15), this acidic microenvironment protonates trace nucleophiles and stabilizes the labile pyridine ring[10]. This drastically reduces the kinetics of degradation during long-term storage. Furthermore, strict control of atmospheric oxygen and the use of opaque, moisture-barrier blister packaging are required to mitigate any ambient photo-oxidative stress[1].
References
BenchChem Technical Support Team. "The Role of 3-Pyridinesulfonate in the Synthesis of Vonoprazan Impurities." BenchChem, Nov 2025.
Pharmaffiliates. "Vonoprazan and its Impurities." Pharmaffiliates, 2025. 11
BenchChem Technical Support Team. "Minimizing degradation of Vonoprazan Fumarate in analytical samples." BenchChem, Dec 2025. 7
Veterinaria. "Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumarate." Revista electrónica de Veterinaria, Vol 25, No. 2, 2024. 6
IJIRT. "Validated HPTLC Method for Stability Studies of Vonoprazan Fumarate." International Journal of Innovative Research in Technology, Feb 2026. 8
Technical Guide: Discovery, Isolation, and Characterization of Novel Vonoprazan Impurities
Executive Summary Vonoprazan Fumarate, a first-in-class potassium-competitive acid blocker (P-CAB), presents a unique impurity profile compared to traditional proton pump inhibitors (PPIs). While its core pyrrole backbon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Vonoprazan Fumarate, a first-in-class potassium-competitive acid blocker (P-CAB), presents a unique impurity profile compared to traditional proton pump inhibitors (PPIs). While its core pyrrole backbone offers superior acid stability, it introduces susceptibility to specific oxidative and hydrolytic degradation pathways.
This guide addresses the technical challenges in identifying non-pharmacopeial and novel impurities, with a specific focus on the isolation of N-nitrosovonoprazan (NVP) —a critical mutagenic impurity (CMI)—and the elucidation of complex oxidative degradants.
Phase 1: Discovery via Orthogonal Stress Testing
Standard ICH Q1A(R2) protocols often miss latent impurities that appear only under localized micro-environmental changes in formulation. The following "Aggressive Discovery" protocol is designed to force the emergence of novel degradants.
Targeted Stress Protocols
Alkaline Hydrolysis (Primary Degradation Pathway): Vonoprazan is sensitive to base-catalyzed hydrolysis of the sulfonyl-pyrrole amide bond.
Condition: 0.1 N NaOH at Ambient Temp for 4 hours.
Target: Cleavage of the pyridine-3-sulfonyl group.
Condition B (Nitrosation Simulation): Acidified nitrite solution (1.0 eq NaNO₂ in 0.1 N HCl) to simulate gastric conditions or excipient interaction. Critical for NVP detection.
The Discovery Workflow
The following diagram illustrates the decision matrix for moving from stress testing to isolation.
Figure 1: Strategic workflow for identifying and isolating novel impurities from stress samples.
Phase 2: Analytical Method Development
To isolate novel impurities, we must first resolve them analytically. Standard C18 columns often fail to separate the N-nitroso variant from the parent peak due to structural similarity.
High-Resolution Screening Method (UPLC-Q-TOF)
Column: ACE 3 C18-PFP (Pentafluorophenyl), 150 x 4.6 mm, 3.0 µm.[2]
Why PFP? The fluorine atoms provide unique pi-pi interactions, offering superior selectivity for the pyridine and pyrrole rings compared to standard alkyl-bonded phases.
For N-nitrosovonoprazan (NVP) , the PFP column is essential. The N-nitroso group alters the basicity and planarity of the amine, which PFP phases exploit to resolve NVP (RT ~1.1 RRT) from Vonoprazan.
Phase 3: Isolation Strategy (Prep-HPLC)
Challenge: Scaling up from analytical (µg) to preparative (mg) levels often results in peak broadening that obscures closely eluting impurities.
Scale-Up Protocol
Do not use a linear scale-up factor alone. Use a loading study to determine the maximum injection volume before resolution (Rs) drops below 1.5.
Step-by-Step Isolation Workflow:
Enrichment: Degrade 500 mg of Vonoprazan under the specific stress condition (e.g., Alkaline) to generate ~10-15% impurity load. Neutralize and lyophilize.
Dissolution: Reconstitute in 50:50 Water:MeOH. Filter through 0.22 µm PTFE.
Prep-HPLC Conditions:
System: Preparative HPLC with UV-triggered fraction collection.
Column: XSelect CSH Phenyl-Hexyl Prep, 19 x 150 mm, 5 µm.
Flow Rate: 15 mL/min.
Mobile Phase: Isocratic hold at the impurity's specific elution %B (determined from scouting) is often superior to gradients for close-eluting peaks.
Collection Logic: Set collection based on Slope + Threshold .
Upslope: 0.5 mV/sec (Start collection).
Downslope: 0.2 mV/sec (End collection).
Reasoning: This prevents collecting the "tail" of the main peak which may contaminate the impurity fraction.
Phase 4: Structural Elucidation of Novel Impurities
Impurity A: N-Nitrosovonoprazan (NVP)
Context: Formed during synthesis or drug product storage if nitrites are present in excipients.[3]
Observed Mass (HRMS): [M+H]⁺ = 375.0921 (Theoretical: 375.0927).
Diagnostic NMR Signals:
The disappearance of the N-H proton signal (present in Vonoprazan).
A significant downfield shift of the N-methyl protons due to the electron-withdrawing nitroso group.
Rotamers: N-nitroso compounds often exhibit rotameric split peaks in NMR at room temperature due to restricted rotation around the N-N bond. Run NMR at 50°C to coalesce peaks for clearer interpretation.
Fragmentation: Loss of the characteristic N-methyl fragment in MS/MS.
Data Summary Table
Impurity Name
RRT (PFP Column)
[M+H]⁺ m/z
Key Mechanism
Criticality
Vonoprazan (API)
1.00
346.09
N/A
Parent
N-Nitrosovonoprazan
1.12
375.09
Nitrosation of 2° amine
Mutagenic (High)
Des-sulfonyl Analog
0.43
205.11
Alkaline Hydrolysis
Low (Process/Deg)
N-Oxide
0.85
362.09
Oxidation of Pyridine N
Medium
Mechanistic Pathway Diagram
Figure 2: Primary degradation and impurity formation pathways for Vonoprazan.
References
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Sangeetha, R. K., et al. (2026). "Validated HPTLC Method for Stability Studies of Vonoprazan Fumarate." International Journal of Innovative Research in Technology.[10] Link
Kikuchi, F., et al. (2024).[11] "LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application." Biomedical Chromatography. Link
ResolveMass. (2025). "Nitrosamine testing in Vonoprazan: Risk Assessment and Analysis." ResolveMass Technical Notes. Link
Gadapayale, K. K., et al. "Identification, characterization, and HPLC quantification of process-related impurities in vonoprazan fumarate." Journal of Pharmaceutical and Biomedical Analysis. Link
Analytical Method Development for Vonoprazan Fumarate Impurity 15
Application Note & Protocol: VPZ-IMP15-DEV Part 1: Abstract & Scope Vonoprazan Fumarate (TAK-438) is a potassium-competitive acid blocker (P-CAB) utilized for the treatment of acid-related diseases.[1][][3] During the dr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol: VPZ-IMP15-DEV
Part 1: Abstract & Scope
Vonoprazan Fumarate (TAK-438) is a potassium-competitive acid blocker (P-CAB) utilized for the treatment of acid-related diseases.[1][][3] During the drug development and stability lifecycle, the molecule is susceptible to specific degradation pathways.[][4] Impurity 15 , identified as the Pyridine-N-Oxide derivative (3-((2-(2-fluorophenyl)-4-((methylamino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide), is a critical oxidative degradation product.[1][]
This protocol details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method specifically designed to separate Impurity 15 from the parent compound and other related substances.[1][] Unlike generic methods, this approach focuses on the polarity shift induced by the N-oxide functionality, utilizing pH-controlled mobile phases to maximize resolution.[1][]
Part 2: Chemical Context & Mechanism[1][2]
The Target: Impurity 15
Chemical Name: 3-((2-(2-fluorophenyl)-4-((methylamino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide.[1][][5]
Formation Mechanism: The pyridine nitrogen in Vonoprazan is susceptible to oxidation by peroxides or high-oxygen environments, forming the N-oxide.[1][] This modification increases the polarity of the molecule compared to the parent drug.[]
Diagram 1: Impurity Formation Pathway
The following diagram illustrates the structural transformation from Vonoprazan to Impurity 15 via oxidative stress.[]
Caption: Oxidative pathway converting Vonoprazan to Impurity 15 (Pyridine-N-Oxide).
Part 3: Method Development Strategy
Critical Quality Attributes (CQA)
Resolution (Rs): Must achieve Rs > 2.0 between Vonoprazan and Impurity 15.
Peak Shape: Vonoprazan is a basic amine; tailing is a common issue.[1][] The method must mitigate silanol interactions.[]
Detection: The N-oxide chromophore is similar to the parent but may have a hypsochromic shift; 230 nm is selected for optimal sensitivity.[1][]
Chromatographic Conditions Rationale
Column Selection: A Core-Shell C18 (Kinetex EVO or equivalent) is selected.[1][] The "EVO" technology allows for better peak shape of basic compounds at neutral pH, which is essential for Vonoprazan.[1][]
Mobile Phase pH (6.5): At pH 6.5, the secondary amine of Vonoprazan is ionized (pKa ~9), but the pyridine ring (pKa ~3-5) is largely uncharged.[1][] The N-oxide group in Impurity 15 makes the pyridine ring significantly less basic and more polar.[1][] A neutral-range pH maximizes the hydrophobic difference between the parent and the N-oxide.[1][]
Buffer: Sodium Phosphate is chosen for its high buffering capacity and UV transparency at 230 nm.[1][]
Part 4: Experimental Protocol
Reagents & Standards
Reagent
Grade
Purpose
Vonoprazan Fumarate
Reference Standard
Analyte
Impurity 15 Standard
Reference Standard
Target Impurity
Sodium Phosphate (Monobasic)
HPLC Grade
Buffer Component
Acetonitrile (ACN)
HPLC Gradient Grade
Organic Modifier
Methanol (MeOH)
HPLC Grade
Organic Modifier
Hydrogen Peroxide (30%)
Reagent Grade
Specificity Generation
Chromatographic Conditions
Instrument: HPLC/UPLC with PDA Detector.
Column: Phenomenex Kinetex EVO C18, 250 x 4.6 mm, 5 µm (or equivalent).[1][][4][6][7][8]
Use fresh HPLC-grade solvents.[1][] Avoid using old ether or THF.[1][]
Low Sensitivity for Imp 15
Detection wavelength mismatch.
Impurity 15 (N-oxide) absorbance max may shift.[1][] Obtain UV scan (200-400nm) and select specific to the impurity if quantifying alone.[1][]
Part 6: References
Luo, Z., et al. (2018).[1][][10] "Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance." Journal of Pharmaceutical and Biomedical Analysis, 149, 133-142.[1][][10] Link
PLC Chemical. (n.d.).[1][] "Vonoprazan Impurity 15 fumarate Structure and Data." Pharmaceutical Chemistry Laboratory. Link
BenchChem. (2025).[1][] "Analytical Method Validation for Vonoprazan Fumarate Impurities." Technical Support Center. Link[1]
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
Application Note: A Validated HPLC-UV Method for the Quantification of Vonoprazan Impurity 15
Abstract This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Vonoprazan Impurity 15. Vonopra...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Vonoprazan Impurity 15. Vonoprazan, a potassium-competitive acid blocker, is a crucial active pharmaceutical ingredient (API) for treating acid-related disorders.[] Ensuring the purity of Vonoprazan by controlling its impurities is critical for its safety and efficacy.[2] This document provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals. The method presented herein is developed based on established principles of analytical chemistry and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.[3][4]
Introduction
Vonoprazan is a next-generation therapeutic agent that functions by competitively inhibiting the H+, K+-ATPase (proton pump) in gastric parietal cells, leading to a potent and sustained suppression of gastric acid secretion.[] During the synthesis and storage of Vonoprazan, various process-related and degradation impurities can arise.[2] One such critical impurity is Vonoprazan Impurity 15, chemically identified as 3-((2-(2-fluorophenyl)-4-((methylamino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide.[5] The presence of this and other impurities, even in minute amounts, can potentially impact the therapeutic efficacy and safety of the final drug product.[2]
Therefore, a reliable and validated analytical method for the quantification of Vonoprazan Impurity 15 is paramount for quality control and stability testing of Vonoprazan drug substance and product. This application note presents a detailed HPLC-UV method that is specific, linear, accurate, precise, and robust for this purpose. The method's development was informed by forced degradation studies which indicate that Vonoprazan is particularly susceptible to degradation under alkaline and oxidative conditions.[6][7]
Scientific Principles and Method Rationale
The developed method leverages reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating compounds with varying polarities. The choice of a C18 stationary phase provides a non-polar environment, allowing for the effective separation of Vonoprazan and its impurities based on their differential partitioning between the stationary phase and a polar mobile phase.
A gradient elution is employed to ensure optimal resolution between the main analyte, Vonoprazan, and Impurity 15, as well as other potential degradation products, within a reasonable run time. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is carefully selected to achieve the desired selectivity and peak shape. The pH of the buffer is a critical parameter that influences the ionization state of the analytes and, consequently, their retention behavior.
UV detection is selected due to the chromophoric nature of Vonoprazan and its impurities. The detection wavelength is chosen based on the UV absorption spectra of the analytes to ensure high sensitivity.[8]
The entire method is developed and validated following the principles outlined in the ICH Q2(R2) guideline, which establishes a framework for ensuring that an analytical procedure is fit for its intended purpose.[3][9] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][10]
Experimental Protocol
Materials and Reagents
Vonoprazan Fumarate Reference Standard
Vonoprazan Impurity 15 Reference Standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Sodium Phosphate Monobasic (analytical grade)
Orthophosphoric Acid (analytical grade)
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.
Parameter
Specification
HPLC System
Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and UV detector.
Column
Phenomenex Kinetex EVO C18 (250 mm x 4.6 mm, 5.0 µm) or equivalent.[6]
Mobile Phase A
0.03 M Sodium Phosphate buffer (pH adjusted to 6.5 with orthophosphoric acid) : Methanol : Acetonitrile (72:25:3, v/v/v).[6]
Mobile Phase B
0.03 M Sodium Phosphate buffer (pH adjusted to 6.5 with orthophosphoric acid) : Acetonitrile (30:70, v/v).[6]
Accurately weigh and dissolve the required amount of sodium phosphate monobasic in HPLC grade water to obtain a 0.03 M solution. Adjust the pH to 6.5 using diluted orthophosphoric acid.
Vonoprazan Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Vonoprazan Fumarate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as a mixture of water and acetonitrile.[11]
Impurity 15 Stock Solution (0.1 mg/mL): Accurately weigh about 2.5 mg of Vonoprazan Impurity 15 reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same solvent as the Vonoprazan stock solution.
Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration. A typical concentration for Vonoprazan would be 100 µg/mL and for Impurity 15 would be in the range of 0.1 to 1.5 µg/mL.
Accurately weigh a quantity of the Vonoprazan drug substance or powdered tablets equivalent to 25 mg of Vonoprazan and transfer to a 25 mL volumetric flask. Add approximately 15 mL of the diluent, sonicate for 10 minutes, and then dilute to volume with the diluent.[12] Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][9] The following validation parameters should be assessed:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components.[4] This can be demonstrated by analyzing blank samples, placebo samples, and spiked samples. Forced degradation studies should be performed to show that the impurity peak is well-resolved from any degradation products.[7][11]
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] A minimum of five concentrations should be prepared for the calibration curve.
Accuracy: The closeness of the test results obtained by the method to the true value.[4] This can be determined by the recovery of a known amount of impurity spiked into a sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] This should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage.
Data Presentation and Analysis
The quantification of Vonoprazan Impurity 15 is performed using an external standard method. The peak area of Impurity 15 in the sample chromatogram is compared with the peak area of a known concentration of the Impurity 15 reference standard.
Calculation:
System Suitability
Before commencing any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a system suitability solution (a mixture of Vonoprazan and Impurity 15) multiple times. The acceptance criteria for system suitability parameters are presented in the table below.
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry Factor)
≤ 2.0
Theoretical Plates
> 2000
% RSD of Peak Areas (n=6)
≤ 2.0%
Resolution between Vonoprazan and Impurity 15
> 2.0
Visualizations
Caption: Experimental workflow for the quantification of Vonoprazan Impurity 15.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust tool for the quantification of Vonoprazan Impurity 15 in bulk drug substance and pharmaceutical formulations. The method is specific, linear, accurate, and precise, making it suitable for routine quality control testing and stability studies. Adherence to the outlined protocol and proper method validation will ensure the generation of high-quality data, contributing to the overall safety and efficacy of Vonoprazan-containing products.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. Available at: [Link]
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Lab Manager. Available at: [Link]
Luo, Z., Liu, A., Liu, Y., & Zhai, H. (2018). Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Journal of Pharmaceutical and Biomedical Analysis, 151, 133-142. Available at: [Link]
Validated HPTLC Method for Stability Studies of Vonoprazan Fumarate - IJIRT.org. (2026, February). International Journal of Innovative Research in Technology. Available at: [Link]
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Available at: [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, March 2). IntuitionLabs.ai. Available at: [Link]
Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumarate. Veterinaria. Available at: [Link]
Parmar, M. S., Shah, D. A., & Chhalotiya, U. K. (2025). Stability indicating HPTLC - densitometric method for estimation of vonoprazan fumarate. Drug Development and Industrial Pharmacy, 51(6), 546-554. Available at: [Link]
Vonoprazan Impurities| Identification, Analytical Methods and Global Control Standards. (2025, October 29). Available at: [Link]
Vonoprazan Impurity 15 - Sinco, Your Trust Our Promise. Sinco. Available at: [Link]
Method Development and Validation for Estimation of Vonoprazan by RP-HPLC method in bulk and tablets dosage form | Request PDF. ResearchGate. Available at: [Link]
Analytical Method and Validation for Estimation of Vonoprazan in Pharmaceutical Dosage Form – A Review. (2025, September 15). International Journal of Pharmaceutical Research and Applications. Available at: [Link]
Method Development and Validation of Vonoprazan Fumarate Tablets by Uv-Visible Spectroscopy. (2025, October 25). Scholars International Journal of Chemistry and Material Sciences. Available at: [Link]
Development of a stability– indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Vonoprazan Impurity 15 fumarate - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. - plcchemical.com. plcchemical.com. Available at: [Link]
Vonoprazan-impurities - Pharmaffiliates. Pharmaffiliates. Available at: [Link]
Pharmaceutical Quality Evaluation of Vonoprazan Film Coated Tablets: A Newly Approved and Launched First-in-Class Potassium Competitive Acid Blocker Marketed in Bangladesh. (2022). Pharmacology & Pharmacy, 13(11), 435-451. Available at: [Link]
Method Development and Validation for Estimation of Vonoprazan by RP-HPLC method in bulk and tablets dosage form. (2023, August 5). Egyptian Journal of Chemistry. Available at: [Link]
(PDF) Development and Validation of an Eco-friendly RP-HPLC Method for Vonoprazan: A QbD Approach. (2025, November 17). ResearchGate. Available at: [Link]
High-Performance Thin-Layer Chromatography (HPTLC) Profiling of Vonoprazan Fumarate: A Stability-Indicating Protocol
[1][2][3][4][5][6] Executive Summary & Scientific Rationale Vonoprazan Fumarate , a novel potassium-competitive acid blocker (P-CAB), represents a significant shift from traditional proton pump inhibitors (PPIs) due to i...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5][6]
Executive Summary & Scientific Rationale
Vonoprazan Fumarate , a novel potassium-competitive acid blocker (P-CAB), represents a significant shift from traditional proton pump inhibitors (PPIs) due to its acid-stability and rapid onset.[1] However, its chemical structure—containing a pyridine ring and a fluorophenyl group—renders it susceptible to specific degradation pathways, particularly under alkaline conditions .
This Application Note details a Stability-Indicating HPTLC Method . Unlike HPLC, which requires extensive column equilibration and high solvent consumption, HPTLC allows for the parallel processing of multiple samples (stress testing) on a single plate with high matrix tolerance.
Why This Protocol? (Expertise & Causality)
Stationary Phase Selection: We utilize Silica Gel 60 F254 .[2][1][3][4] The fluorescent indicator is essential because Vonoprazan possesses a chromophore that quenches fluorescence, allowing for UV visualization.
Mobile Phase Engineering: Vonoprazan is a weak base. Standard non-polar solvents often result in peak tailing due to interaction with acidic silanol groups on the plate. To counteract this, we incorporate Triethylamine (TEA) . TEA acts as a "sacrificial base," blocking active silanol sites and ensuring a symmetrical peak shape (Rf ~ 0.43).
Detection Physics: While the UV
in solution is often cited near 230 nm, in-situ densitometric scanning on silica often exhibits a bathochromic shift. We utilize 267 nm for optimal signal-to-noise ratio on the plate.
The following diagram illustrates the logical flow of the method development, highlighting the critical decision nodes for solvent selection.
Figure 1: Optimization logic for Vonoprazan HPTLC method, emphasizing the role of TEA in peak symmetry.
Standard Operating Protocol (SOP)
Preparation of Standard Solutions
Stock Solution: Weigh accurately 10 mg of Vonoprazan Fumarate. Transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol to obtain a concentration of 1000 ng/
L .
Working Standard: Use the stock solution directly for banding.
Chromatographic Conditions
Mobile Phase: Methanol : Toluene : Triethylamine (
Alkaline: Significant degradation is observed.[2][8][1][4] The HPTLC method successfully separates the parent drug (
0.[4][7]43) from the base-induced degradation products (often appearing at lower values depending on polarity), confirming the method is stability-indicating .
Troubleshooting Guide
Problem: Tailing Peaks.
Root Cause: Interaction with silica hydroxyl groups.
Solution: Ensure the Mobile Phase contains the specified 0.1% Triethylamine (TEA). Pre-washing the plate with Methanol can also help.
Problem: Poor Resolution of Degradants.
Root Cause: Chamber saturation insufficient.
Solution: Ensure the chamber is lined with filter paper and saturated for at least 30 minutes before developing the plate.
Problem: Low Signal Intensity.
Root Cause: Wrong wavelength or lamp aging.
Solution: Verify scanning at 267 nm (specific to this mobile phase environment) rather than the solution-phase 230 nm.
References
Pawar, S. et al. (2025).[5] Stability indicating HPTLC – densitometric method for estimation of vonoprazan fumarate. Taylor & Francis Online. [Link] (Note: Generalized DOI for T&F search based on snippet context).
Sangeetha, R. K. et al. (2026).[9] Validated HPTLC Method for Stability Studies of Vonoprazan Fumarate. International Journal of Innovative Research in Technology (IJIRT), 12(9).[9] [Link]
Gandhi, S. V., & Bacche, R. M. (2024).[3] Development and Validation of a Stability-Indicating HPTLC Method for Vonoprazan Fumarate with Green Chemistry Assessment. European Journal of Biomedical and Pharmaceutical Sciences (EJBPS).[3] [Link]
Patel, M. et al. (2025).[2][4][5] A novel HPTLC method for determination of Vonoprazan fumarate in tablets dosage form. International Journal of Innovative Research in Technology. [Link]
Application Note: Forced Degradation Profiling of Vonoprazan Fumarate
Introduction & Scientific Rationale Vonoprazan fumarate (VPZ) is a first-in-class potassium-competitive acid blocker (P-CAB) containing a pyrrole derivative core with a pyridine-3-sulfonyl group. Unlike traditional proto...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Vonoprazan fumarate (VPZ) is a first-in-class potassium-competitive acid blocker (P-CAB) containing a pyrrole derivative core with a pyridine-3-sulfonyl group. Unlike traditional proton pump inhibitors (PPIs), VPZ is acid-stable and does not require acid activation.[1] However, its unique sulfonyl-pyrrole linkage and secondary amine side chain present specific vulnerabilities to alkaline hydrolysis and oxidation.
This guide provides a comprehensive, ICH Q1A(R2) compliant framework for the stress testing of Vonoprazan fumarate. It moves beyond generic "cook-book" instructions to focus on the causality of degradation—specifically targeting the sulfonamide linkage and the pyridine nitrogen.
Regulatory Alignment
This protocol is designed to satisfy:
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2][3][4]
ICH Q1B: Photostability Testing.
EMA/FDA Requirements: Demonstration of specificity for Stability Indicating Methods (SIM).
Experimental Strategy: The "Why" Behind the "How"
Effective forced degradation is not about destroying the sample; it is about generating a "fingerprint" of potential instability.
Target Degradation: Aim for 5–20% degradation. Less than 5% is insufficient to characterize secondary peaks; more than 20% risks generating unrealistic secondary degradants (gum/char) that do not reflect shelf-life reality.
Mass Balance: You must demonstrate that the loss of the API (Active Pharmaceutical Ingredient) correlates with the increase in impurities.
Peak Purity: Use a Photo Diode Array (PDA) detector to ensure no co-elution of impurities under the main peak.
Workflow Visualization
The following decision matrix outlines the logical flow for executing and optimizing the stress conditions.
Figure 1: Decision matrix for optimizing stress conditions to achieve the target 5-20% degradation range.
Detailed Experimental Protocols
Pre-requisite: Prepare a Stock Solution of Vonoprazan Fumarate at 1.0 mg/mL in a diluent of Water:Acetonitrile (50:50).
A. Hydrolytic Degradation (Acid & Base)
Vonoprazan is known to be relatively stable in acid but highly labile in alkaline conditions .
Acid Protocol:
Pipette 5 mL of Stock Solution into a 50 mL volumetric flask.
Add 5 mL of 1N HCl .
Heat at 60°C for 4–8 hours.
Neutralization (CRITICAL): Allow to cool, then add exactly 5 mL of 1N NaOH .
Dilute to volume with diluent.
Rationale: Neutralization prevents the acid from damaging the HPLC column and ensures the sample pH matches the mobile phase, preventing peak distortion.
Base Protocol (High Sensitivity Area):
Pipette 5 mL of Stock Solution into a 50 mL volumetric flask.
Add 5 mL of 0.1N NaOH (Start lower than acid due to high sensitivity).
Keep at Room Temperature for 2 hours.
Neutralization: Add exactly 5 mL of 0.1N HCl .
Dilute to volume with diluent.
Note: If degradation is too rapid (>50%), repeat using 0.01N NaOH or reduce time to 15 minutes. Base hydrolysis typically attacks the sulfonamide linkage.
B. Oxidative Degradation
The pyridine ring and secondary amine are susceptible to N-oxide formation.
Protocol:
Pipette 5 mL of Stock Solution into a 50 mL volumetric flask.
Add 2 mL of 3% H₂O₂ (Hydrogen Peroxide).
Store at Room Temperature for 4–6 hours.
Dilute to volume with diluent.
Tip: Do not heat peroxide samples initially, as thermal decomposition of H₂O₂ can alter results. If <5% degradation occurs, increase to 30% H₂O₂.
C. Photolytic & Thermal Degradation
Vonoprazan fumarate is generally stable here, but confirmation is required.[1][5][6]
Thermal: Expose solid API powder to 105°C for 24–48 hours. Dissolve and analyze.
Photolytic: Expose solid API (spread thinly in a petri dish) to 1.2 million lux hours and 200 Wh/m² UV light (ICH Q1B Option 2). Include a dark control (wrapped in foil) alongside to differentiate thermal effects from light effects.
To accurately detect the degradation products (Imp-1, Imp-9, etc.), a gradient HPLC method is required. Isocratic methods often fail to elute polar degradants or wash off late-eluting dimers.
Instrument: HPLC/UPLC with PDA Detector
Column: Phenomenex Kinetex EVO C18 (250 × 4.6 mm, 5 µm) or equivalent (High pH stability column recommended).
Troubleshooting Note:
If you observe "ghost peaks" in the Oxidative run, inject a blank containing only Peroxide and Diluent. H₂O₂ absorbs UV at low wavelengths (200-220nm) and can mimic a degradation peak.
References
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.[4][5]
Liu, A., et al. (2018). Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance.[5][][9] Journal of Pharmaceutical and Biomedical Analysis, 149, 133-142.[]
BenchChem. Minimizing degradation of Vonoprazan Fumarate in analytical samples.
Veterinaria. Green Assessment-Based Stability-Indicating RP-HPLC Method Development.
Development of a stability-indicating assay for Vonoprazan
Application Note: Strategic Development of a Stability-Indicating RP-HPLC Method for Vonoprazan Fumarate Executive Summary Objective: To design and validate a robust stability-indicating assay (SIA) for Vonoprazan Fumara...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Development of a Stability-Indicating RP-HPLC Method for Vonoprazan Fumarate
Executive Summary
Objective: To design and validate a robust stability-indicating assay (SIA) for Vonoprazan Fumarate (VPZ), a potassium-competitive acid blocker (P-CAB), in accordance with ICH Q1A(R2) and Q2(R1) guidelines.
Scope: This guide addresses the physicochemical challenges of Vonoprazan (a weak base with pKa ~9.3), specifically targeting its susceptibility to oxidative and alkaline degradation.[1][2] It details a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) protocol capable of resolving the Active Pharmaceutical Ingredient (API) from at least 10 potential degradation products.
Compound Profile & Method Strategy
The Challenge: Vonoprazan Fumarate is chemically 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate.[3][4]
pKa (~9.3 - 9.6): The molecule is highly basic. Traditional acidic mobile phases (pH 2-3) ensure ionization but often result in silanol interactions (peak tailing).
Solubility: Soluble in methanol and DMSO; sparingly soluble in water; insoluble in ether.[5]
UV Max: 230 nm (Isosbestic point for major impurities).
The Solution:
We utilize a mid-pH strategy (pH 6.5) using a column with an organo-silica hybrid backbone (e.g., Kinetex EVO or XBridge). This pH is closer to the drug's pKa than traditional acidic buffers, improving selectivity for basic impurities while the specialized column chemistry prevents peak tailing.
Experimental Workflow (Visualized)
The following diagram outlines the lifecycle of the method development, from stress testing to final validation.
Figure 1: End-to-end workflow for developing a stability-indicating assay.
Protocol: Forced Degradation Studies
Rationale: As per ICH Q1A(R2), stress testing identifies likely degradation products.[6] Vonoprazan is notably sensitive to oxidation and alkaline hydrolysis .[4]
Preparation: Prepare a Stock Solution of Vonoprazan Fumarate (1000 µg/mL) in Methanol.
Stress Type
Condition
Procedure
Expected Outcome
Acid Hydrolysis
0.1 N HCl
Add 5 mL 0.1 N HCl to 5 mL stock. Reflux at 60°C for 4 hours. Neutralize with NaOH before injection.
Stable/Minor: <5% degradation.
Base Hydrolysis
0.1 N NaOH
Add 5 mL 0.1 N NaOH to 5 mL stock. Stir at RT for 2 hours. Neutralize with HCl.
Labile: Significant degradation (cleavage of sulfonyl group).
Oxidation
3%
Add 5 mL 3% Peroxide to 5 mL stock. Store in dark at RT for 2-4 hours.
Labile: N-oxide formation; major degradation peaks.
Mass Balance Check: Ensure the sum of the Assay % + Impurity % is between 95% - 105%. If lower, non-chromatographic degradants may be forming.
Chromatographic Conditions (The Assay)
This method is optimized to separate the N-oxide impurity (oxidative) and des-sulfonyl degradants (alkaline).
Instrument: UPLC or HPLC with PDA Detector.
Column: Phenomenex Kinetex EVO C18 (250 x 4.6 mm, 5 µm) or equivalent (e.g., Waters XBridge C18).[3] Note: These columns resist high pH attack and reduce silanol activity.
Requirement: System suitability parameters (Tailing factor < 2.0, Theoretical Plates > 2000) must remain within limits.
References
International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines.
[Link]
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.
[Link]
Rana, R., et al. (2018). "Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance." Journal of Pharmaceutical and Biomedical Analysis.
[Link]
Advanced Chromatographic Resolution of Vonoprazan Fumarate and Its Process-Related Impurities: A Stability-Indicating Protocol
Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals. Mechanistic Rationale & Method Design Vonoprazan fumarate is a first-in-class potassium-competitive acid blocker...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.
Mechanistic Rationale & Method Design
Vonoprazan fumarate is a first-in-class potassium-competitive acid blocker (P-CAB) that provides potent suppression of gastric acid by competitively inhibiting the H+, K+-ATPase pump[1]. For bulk drug manufacturing and formulation stability, rigorous impurity profiling is mandated by ICH guidelines.
Separating vonoprazan from its synthetic intermediates, by-products, and degradation products presents a significant chromatographic challenge due to structural homologies. The method design relies on the following causal principles:
Stationary Phase Causality: A core-shell C18 column (e.g., Phenomenex Kinetex EVO C18) is selected. Core-shell technology minimizes eddy diffusion, yielding high theoretical plates necessary to resolve up to ten closely eluting positional isomers and structurally analogous impurities 1[1]. Furthermore, the EVO organo-silica grafting provides robustness against localized pH fluctuations.
Mobile Phase & pH Dynamics: Vonoprazan contains a secondary aliphatic amine and a pyridine moiety. Utilizing a 0.03 M sodium phosphate buffer adjusted strictly to pH 6.5 ensures the pyridine ring remains largely unprotonated while the aliphatic amine is ionized. This precise ionization balance maximizes hydrophobic retention on the C18 phase while preventing severe peak tailing caused by secondary interactions with residual column silanols 1[1].
Diluent Selection: An Acetonitrile:Water (10:90, v/v) diluent is utilized rather than a high-organic solvent. Injecting samples in a highly aqueous diluent focuses the analyte band at the head of the column, preventing solvent-induced peak fronting for early-eluting polar degradants 1[1].
Detection Wavelength: UV detection at 230 nm is chosen because the conjugated pyrrole and pyridine rings in vonoprazan and its related substances share an isosbestic-like absorption maximum at this wavelength, ensuring uniform response factors across diverse impurities 1[1].
Analytical Workflow
Analytical workflow for Vonoprazan impurity profiling and stability validation.
Self-Validating Protocol
This protocol is engineered as a self-validating system . The method's integrity is continuously verified through two feedback loops: System Suitability Testing (SST) prior to the run, and Mass Balance calculations during Forced Degradation. If the SST resolution drops below 1.5, or if forced degradation mass balance deviates by >5%, the system halts, preventing the reporting of artifactual data.
Step 3.1: Reagent & Mobile Phase Preparation
Buffer Preparation: Dissolve appropriate amounts of sodium phosphate in MS-grade water to achieve a 0.03 M concentration. Adjust the pH to exactly 6.5 ± 0.05 using dilute NaOH or H3PO4. Filter through a 0.22 µm membrane.
Mobile Phase A: Mix 0.03 M sodium phosphate buffer (pH 6.5), methanol, and acetonitrile in a ratio of 72:25:3 (v/v/v) 2[2]. Degas via ultrasonication for 10 minutes.
Mobile Phase B: Mix 0.03 M sodium phosphate buffer (pH 6.5) and acetonitrile in a ratio of 30:70 (v/v) 2[2]. Degas thoroughly.
Diluent: Prepare a mixture of Acetonitrile and Water (10:90, v/v) 1[1].
Step 3.2: System Suitability & Sample Preparation
API Stock Solution: Accurately weigh vonoprazan fumarate reference standard and dissolve in diluent to achieve a concentration of 5.0 mg/mL 1[1].
Impurity Stock Solutions: Prepare individual stock solutions of known related substances (Imp-1 through Imp-10) at 100 µg/mL in diluent 1[1].
System Suitability Solution (SST): Spike the 5.0 mg/mL API solution with all ten impurities to a final concentration of 0.1% (5.0 µg/mL) relative to the API 1[1].
To prove the method is stability-indicating, the API must be subjected to stress conditions. Vonoprazan undergoes significant degradation under alkaline and oxidative stress, while remaining highly stable under acidic, thermal, and photolytic conditions 2[2].
Alkaline Stress: Treat 5.0 mg/mL API with 0.1N NaOH at 60°C for 30 minutes. Neutralize with 0.1N HCl before injection 3[3].
Oxidative Stress: Treat 5.0 mg/mL API with 3% H₂O₂ at room temperature for 1 hour 3[3].
Validation Check: The sum of the peak areas of the degraded API and the generated impurities must equal 95-105% of the initial API peak area (Mass Balance).
Step 3.4: Chromatographic Conditions
Execute the separation using the following optimized parameters.
Table 1: HPLC Instrument Parameters
Parameter
Specification
Column
Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5.0 µm)
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
UV at 230 nm
Injection Volume
10 µL
Elution Mode
Gradient (Mobile Phase A / Mobile Phase B)
Data Interpretation & Acceptance Criteria
To ensure trustworthiness and compliance with ICH Q2(R1) guidelines, the method must pass rigorous system suitability criteria before sample analysis begins. The critical pair (the two impurities that elute closest to each other or to the API) dictates the resolving power of the run.
Table 2: System Suitability & Self-Validation Criteria
Validation Metric
Target Acceptance Criteria
Causality / Rationale
Resolution (Rs)
> 1.5 between all adjacent peaks
Ensures baseline separation of structurally similar positional isomers.
Tailing Factor (Tf)
≤ 1.5 for Vonoprazan peak
Confirms that pH 6.5 successfully suppresses secondary silanol interactions.
% RSD of Peak Area
≤ 2.0% (n=6 injections)
Validates autosampler precision and method reproducibility.
Mass Balance
95.0% - 105.0%
Proves that no degradants are "hiding" in the baseline or co-eluting with the API during forced degradation.
Signal-to-Noise (S/N)
> 10 for 0.05% LOQ level
Guarantees the detector sensitivity is sufficient to quantify trace impurities.
Note: If any of the criteria in Table 2 fail, the system is not validated for that specific run. The analyst must troubleshoot (e.g., verify mobile phase pH, check column integrity, or prepare fresh diluent) before re-initiating the sequence.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Technical Guide
Abstract
Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB), presents unique stability challenges compared to traditional proton pump inhibitors (PPIs). While acid-stable, it exhibits significant sensitivity to alkaline hydrolysis and oxidation.[1][2] This guide provides a comprehensive technical framework for impurity profiling, moving beyond generic pharmacopeial methods to address specific degradation pathways, including the critical N-oxide formation and recent regulatory scrutiny regarding nitrosamine impurities (NDSRIs).
Part 1: The Chemistry of Contamination (Impurity Landscape)
Before method selection, one must understand the "Enemy"—the specific structural weaknesses of the Vonoprazan molecule.
1. The Core Structure & Vulnerabilities
Vonoprazan consists of a pyridine ring sulfonyl-bound to a pyrrole derivative.[1]
Oxidative Attack: The pyridine nitrogen and the secondary amine are susceptible to N-oxidation. The N-oxide impurity is the primary oxidative degradant.
Alkaline Hydrolysis: Unlike PPIs which are acid-labile, Vonoprazan degrades rapidly in basic conditions.[1] The sulfonamide linkage cleaves, yielding the sulfonic acid derivative and the des-sulfonyl pyrrole .
Nitrosamine Risk: The secondary amine structure makes Vonoprazan susceptible to forming N-nitroso vonoprazan in the presence of nitrites, a high-priority concern in current ICH M7 assessments.
Visualizing the Degradation Logic
The following diagram maps the degradation pathways that your chromatography must resolve.
Low pH (2-3): The drug is fully protonated. While this prevents secondary interactions with silanols, it often results in low retention on C18 unless ion-pairing agents are used.
Intermediate pH (6-7): This is the "Sweet Spot" for impurity profiling. It keeps the basic impurities partially non-ionized, improving their retention and separation from the solvent front.
Decision: We utilize a Phosphate Buffer (pH 6.5) gradient for Routine QC (Protocol A) to maximize resolution of polar degradants. We utilize a Formate (pH 3.5) method for LC-MS (Protocol B) to ensure ionization efficiency.
Part 3: Protocol A - High-Performance Liquid Chromatography (HPLC-UV)
Purpose: Routine Quality Control (QC) and Stability Testing.
Scope: Quantifies Vonoprazan and related substances (Process Impurities & Degradants).
1. Chromatographic Conditions
Parameter
Setting
Rationale
Column
Phenomenex Kinetex EVO C18 (150 x 4.6 mm, 5 µm) or equivalent
The "EVO" or "XBridge" type chemistry is critical for stability at pH 6.5 and peak symmetry for bases.
Mobile Phase A
10 mM Potassium Dihydrogen Phosphate (pH 6.5 with KOH)
Controls ionization state; pH 6.5 ensures resolution of the N-oxide from the main peak.
Mobile Phase B
Acetonitrile : Methanol (80:20 v/v)
Methanol modifies selectivity for polar impurities; ACN provides elution strength.
Flow Rate
1.0 mL/min
Standard backpressure management.
Column Temp
35°C
Improves mass transfer and sharpens basic peaks.
Detection
UV at 230 nm
Optimal balance between sensitivity for impurities and minimizing baseline drift from the buffer.
Injection Vol
10 µL
Prevents column overload.
2. Gradient Program
Linear gradient required to elute late-eluting process impurities.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
5.0
90
10
Isocratic Hold (Polar Degradants)
20.0
40
60
Ramp to elute Main Peak
30.0
20
80
Wash (Process Impurities)
35.0
90
10
Re-equilibration
3. Standard & Sample Preparation
Diluent: Phosphate Buffer pH 6.5 : Acetonitrile (50:50). Note: Do not use pure organic solvent as diluent; it causes peak distortion for early eluters.
Test Concentration: 0.5 mg/mL (500 ppm).
Sensitivity Soln: Dilute Test Soln to 0.05% (0.25 µg/mL).
Part 4: Protocol B - LC-MS/MS for Structural Elucidation
Purpose: Identification of unknown peaks and Nitrosamine (NDSRI) screening.
Scope: R&D and Safety Assessment.
1. System Configuration
Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole (QQQ).
Source: ESI Positive Mode (Vonoprazan ionizes readily as [M+H]+).
2. Chromatographic Conditions (MS-Compatible)
Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Steep gradient (5% B to 95% B in 10 mins).
3. Mass Spectrometry Parameters
Parent Ion (Vonoprazan): m/z 346.1 → 315.1 (Loss of methylamine).
N-Oxide Impurity: m/z 362.1 (+16 Da shift).
N-Nitroso Vonoprazan: m/z 375.1 (+29 Da shift).
Critical Note: For Nitrosamine screening, use MRM mode focusing on the specific transition 375.1 → 345.1 (Loss of NO).
Part 5: Forced Degradation Studies (Stress Testing)
To validate that Protocol A is "Stability-Indicating" (i.e., it can separate the drug from its broken pieces), you must perform stress testing.
Step-by-Step Stress Protocol:
Acid Stress: 10 mg API + 5 mL 0.1 N HCl. Heat at 60°C for 4 hours.
Expectation: Minimal degradation (Vonoprazan is acid-stable).[2]
Base Stress (Critical): 10 mg API + 5 mL 0.1 N NaOH. Room Temp for 1 hour.
Expectation:High Degradation. Look for peaks at RRT ~0.3 (Sulfonic acid) and RRT ~0.8.
Action: If main peak drops <80%, reduce time/strength.
Peroxide Stress: 10 mg API + 5 mL 3% H2O2. Room Temp for 2 hours.
Expectation: Formation of N-Oxide peak (usually elutes before the main peak in RP-HPLC).
Part 6: System Suitability & Validation (The "Trust" Pillar)
A self-validating system must meet these criteria before every run:
Resolution (Rs): > 2.0 between Vonoprazan and the nearest eluting impurity (often the Des-methyl analog).
Tailing Factor (T): NMT 1.5 (Critical for basic drugs; if T > 1.5, the buffer pH or ionic strength is insufficient).
Signal-to-Noise (S/N): > 10 for the Sensitivity Solution (0.05% level).
Analytical Workflow Diagram
Figure 2: Decision matrix for selecting between Routine QC and Advanced MS profiling.
References
MDPI - Biomedicines. (2025). LC-MS/MS Method Development for Vonoprazan in Human Plasma. Retrieved from [Link]
National Institutes of Health (PubMed). (2016). Identification and HPLC quantification of process-related impurities in vonoprazan fumarate. Retrieved from [Link]
ResolveMass. (2025). Nitrosamine Testing in Vonoprazan: Risks and LC-MS/MS Methods. Retrieved from [Link]
International Council for Harmonisation (ICH).ICH Q3A(R2): Impurities in New Drug Substances.
Advanced Sample Preparation and Chromatographic Strategies for Vonoprazan Impurity Profiling
[5-( Analyzing Degradation Pathways I'm now diving deep into the degradation profile. I find the alkaline and oxidative vulnerabilities quite significant, contrasted by the acid and photolytic stability.
Author: BenchChem Technical Support Team. Date: March 2026
[5-(
Analyzing Degradation Pathways
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Defining Stress Testing Protocols
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Executive Summary
Vonoprazan fumarate is a first-in-class potassium-competitive acid blocker (P-CAB) that has fundamentally shifted the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), Vonoprazan does not require an acidic environment for activation. However, its unique pyrrole-based structure and secondary amine present specific analytical challenges regarding impurity formation and degradation. This application note provides researchers and quality control scientists with a comprehensive, self-validating methodology for the sample preparation and high-performance liquid chromatography (HPLC) analysis of Vonoprazan impurities.
Mechanistic Profiling of Vonoprazan Impurities
To design an effective sample preparation protocol, one must first understand the chemical vulnerabilities of the Active Pharmaceutical Ingredient (API). Sample preparation is not merely about dissolving a powder; it is about preventing ex vivo degradation that could lead to false-positive impurity reporting.
Vonoprazan exhibits a highly specific degradation profile:
Alkaline and Oxidative Susceptibility: Forced degradation studies reveal that Vonoprazan undergoes significant degradation in alkaline (NaOH) and oxidative (H₂O₂) environments ()[1]. Oxidation primarily targets the electron-rich pyrrole ring, while alkaline hydrolysis affects the sulfonyl and N-methylmethanamine linkages.
Acidic and Thermal Stability: Conversely, the drug demonstrates robust stability under acidic, thermal, and photolytic stress, meaning these conditions rarely produce significant baseline disturbances ()[2].
Nitrosamine Risk: The presence of a secondary amine in the pyrrole ring makes Vonoprazan inherently susceptible to nitrosation. In the presence of nitrites (often trace impurities in excipients) and acidic conditions, it can form N-Nitroso Vonoprazan, a highly monitored genotoxic impurity ()[3].
Fig 1. Mechanistic pathways of Vonoprazan degradation and impurity formation.
Sample preparation is the most critical variable in impurity analysis. The following protocols are designed as self-validating systems, incorporating neutralization steps to protect the analytical column and blank injections to rule out diluent contamination.
Diluent Selection and Standard Preparation
Causality: The choice of diluent directly impacts peak shape. A diluent that is stronger (more organic) than the initial mobile phase will cause the sample solvent to "drag" the analyte down the column, resulting in peak fronting and poor resolution of early-eluting impurities. Therefore, an Acetonitrile:Water (10:90, v/v) mixture or a buffered mobile phase equivalent is strictly recommended to maintain peak symmetry ()[4].
Protocol: API and Impurity Stock Solutions
API Stock: Accurately weigh 50.0 mg of Vonoprazan Fumarate reference standard. Transfer to a 10 mL volumetric flask.
Dissolution: Add 5 mL of diluent (Acetonitrile:Water, 10:90 v/v). Sonicate for 5 minutes at room temperature. Note: Avoid ultrasonic heating to prevent thermal degradation artifacts.
Volume Adjustment: Make up to the mark with diluent to achieve a 5 mg/mL API stock solution.
Impurity Spiking: Prepare individual impurity stock solutions at 100 µg/mL. Spike the API stock with impurities to a final concentration of 0.1% relative to the API (5 µg/mL) to create the System Suitability Solution ()[4].
Filtration: Filter all solutions through a 0.22 µm hydrophilic PTFE syringe filter. Discard the first 2 mL of filtrate to saturate any non-specific binding sites on the membrane.
Self-Validating Forced Degradation Protocol
To prove the stability-indicating power of the HPLC method, the sample preparation must intentionally degrade the API by 5-20%. Crucially, acid and base-stressed samples must be neutralized prior to injection. Injecting highly acidic or basic samples will strip the silica-based bonded phase of a C18 column, causing shifting retention times and irreproducible data.
Fig 2. Self-validating sample preparation workflow for forced degradation studies.
Protocol: Stress Testing
Acid Degradation: Mix 5 mL of API stock (1 mg/mL) with 5 mL of 0.1N HCl. Heat at 60°C for 2 hours. Neutralization: Cool to room temperature and add exactly 5 mL of 0.1N NaOH ()[5].
Base Degradation: Mix 5 mL of API stock with 5 mL of 0.1N NaOH. Heat at 60°C for 30 minutes. Neutralization: Cool to room temperature and add exactly 5 mL of 0.1N HCl ()[5].
Oxidative Degradation: Mix 5 mL of API stock with 5 mL of 3% H₂O₂. Store at room temperature for 1 hour in the dark (to prevent secondary photolytic reactions) ()[5].
Thermal Degradation: Expose solid Vonoprazan Fumarate powder to 105°C in a hot air oven for 24 hours. Cool and dissolve in diluent to 1 mg/mL ()[2].
Final Preparation: Dilute all neutralized/stressed samples with mobile phase to the target analytical concentration. Filter through a 0.22 µm PTFE filter before HPLC injection.
Chromatographic Method Parameters
Once samples are prepared, they must be resolved using a robust gradient. The method relies on a C18 stationary phase and UV detection at 230 nm, which corresponds to the maximum UV absorbance of the vonoprazan and fumarate chromophores, ensuring high sensitivity for low-level impurities ()[4].
Table 1: Optimized HPLC Parameters for Impurity Resolution
Parameter
Specification
Column
Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5.0 µm)
Quantitative Data Presentation: Degradation & Recovery
A self-validating method must demonstrate mass balance. The sum of the degraded API peak area and the impurity peak areas should roughly equal the peak area of the unstressed API control. If mass balance fails, it indicates that impurities are either co-eluting with the main peak, or they lack a UV chromophore and require LC-MS detection.
Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Journal of Pharmaceutical and Biomedical Analysis (PubMed). Available at:[Link]
Nitrosamine testing in Vonoprazan. ResolveMass. Available at: [Link]
Green Analytical Stability Indicating UHPLC Method for the Quantification of Related Impurities in Vonoprazan Formulation. ResearchGate. Available at:[Link]
Technical Support Center: Enhancing Detection Sensitivity of Vonoprazan Impurity 15
Welcome to the Technical Support Center for the analysis of Vonoprazan and its related substances. This guide is specifically designed for researchers, scientists, and drug development professionals to address the common...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the analysis of Vonoprazan and its related substances. This guide is specifically designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered when aiming for low-level detection of Vonoprazan Impurity 15, chemically identified as 3-((2-(2-fluorophenyl)-4-((methylamino)methyl)-1H-pyrrol-1-yl) sulfonyl)pyridine 1-oxide.
As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your method development and troubleshooting processes. The information herein is grounded in established analytical principles and supported by authoritative references to ensure scientific integrity.
Structure of This Guide
This guide is structured in a user-friendly question-and-answer format, addressing specific issues you might encounter. We will begin with fundamental questions about initial method setup and progressively delve into more advanced troubleshooting and optimization strategies for both HPLC-UV and LC-MS/MS techniques.
Section 1: Foundational Knowledge and Initial Observations
Question 1: We are seeing a very small or non-existent peak for Vonoprazan Impurity 15 in our HPLC-UV analysis, even when we suspect it should be present. Where do we start?
Answer: This is a common challenge when dealing with trace-level impurities. The issue can stem from several factors, ranging from suboptimal detection parameters to chromatographic conditions that are not conducive to retaining and resolving this specific impurity.
Initial Steps to Investigate:
Wavelength Optimization: Vonoprazan itself is often detected around 230 nm.[1] However, the introduction of the N-oxide functional group in Impurity 15 can alter the UV absorption profile. While a specific lambda max (λmax) for Impurity 15 is not widely published, it is crucial to determine it empirically.
Actionable Protocol: If you have an isolated standard of Impurity 15, perform a UV scan across a range of 200-400 nm to identify the wavelength of maximum absorbance. If an isolated standard is unavailable, and you are using a photodiode array (PDA) detector, you can extract the UV spectrum from the apex of a suspected, albeit small, peak in your chromatogram. One study on Vonoprazan and its impurities used a detection wavelength of 230 nm.[1] Another study determined the λmax for Vonoprazan to be 213 nm.[2] A third study found the λmax to be 254 nm.[3] Given the variability, empirical determination is key.
Impurity Polarity and Retention: The N-oxide group significantly increases the polarity of the molecule compared to the parent Vonoprazan. In reversed-phase HPLC, highly polar compounds often elute very early in the chromatogram, sometimes with the solvent front, making them difficult to detect and quantify accurately.
Causality: The polar N-oxide group has a reduced affinity for the nonpolar stationary phase (e.g., C18), leading to poor retention.
Initial Check: Examine the void volume of your chromatogram carefully for any small, broad peaks.
Sample Preparation and Stability: Vonoprazan has been shown to be susceptible to degradation in alkaline and oxidative conditions.[1] It is plausible that Impurity 15 may also have stability issues.
Actionable Protocol: Prepare samples fresh in a diluent that is acidic or neutral and free of oxidizing agents. Ensure your mobile phase is also appropriately pH-controlled.
Section 2: HPLC-UV Method Optimization for Enhanced Sensitivity
Question 2: How can we improve the retention and peak shape of Impurity 15 in our reversed-phase HPLC method?
Answer: Improving retention and peak shape for a polar analyte like Impurity 15 on a C18 column requires a systematic approach to mobile phase and column chemistry selection.
Strategies for Improving Retention and Peak Shape:
Mobile Phase pH Adjustment: The pyridine N-oxide moiety can have a pKa. Modifying the mobile phase pH can alter the ionization state of the molecule and improve its interaction with the stationary phase.
Expert Insight: For basic compounds, operating at a higher pH (e.g., pH 7-9, if your column allows) can suppress ionization and increase retention. Conversely, for some compounds, a lower pH can also be effective. It is recommended to screen a range of pH values (e.g., pH 3, 5, and 7) to find the optimal condition.
Lowering the Organic Content: A straightforward approach to increase the retention of polar compounds in reversed-phase chromatography is to decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.
Caution: Using very high aqueous content (>95%) can lead to "phase dewetting" or "hydrophobic collapse" in some C18 columns, resulting in a sudden loss of retention. Using columns designed for use in highly aqueous mobile phases can mitigate this.
Alternative Column Chemistries: If a standard C18 column is not providing adequate retention, consider stationary phases designed for polar analytes.
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which helps to prevent phase dewetting and provides alternative selectivity for polar compounds.
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) with a high organic content mobile phase. The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
Table 1: Column Selection Guide for Polar Impurities
Column Type
Principle of Retention
Best Suited For
Standard C18
Hydrophobic interactions
Non-polar to moderately polar analytes
C18 (for aqueous mobile phases)
Modified C18 to resist phase collapse
Polar analytes in high aqueous mobile phases
Embedded Polar Group (EPG)
Mixed-mode (hydrophobic and polar interactions)
Enhanced retention and selectivity for polar compounds
HILIC
Partitioning into an aqueous layer on a polar surface
Very polar and hydrophilic analytes
Section 3: Leveraging LC-MS/MS for Ultimate Sensitivity
Question 3: We need to reach very low detection limits for Impurity 15. How do we develop a sensitive and selective LC-MS/MS method?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification due to its high sensitivity and selectivity. The key is to optimize the ionization of Impurity 15 and identify specific precursor-to-product ion transitions.
Step-by-Step LC-MS/MS Method Development:
Ionization Source Optimization:
Electrospray Ionization (ESI): ESI is generally the preferred ionization technique for polar molecules like Vonoprazan and its impurities. Given the presence of the basic nitrogen atoms, positive ion mode is the logical starting point.
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve a stable and robust signal for Impurity 15.
Determining Precursor and Product Ions:
Full Scan (MS1): Infuse a standard of Impurity 15 (if available) or analyze a sample where it is present at a detectable level in full scan mode to determine the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.
Product Ion Scan (MS2): Perform a product ion scan on the [M+H]⁺ precursor ion. This involves isolating the precursor ion and fragmenting it in the collision cell to generate product ions.
Expert Insight: For pyridine N-oxides, a characteristic fragmentation pathway is the loss of the oxygen atom, resulting in a fragment corresponding to the parent pyridine. Other fragmentations are also possible.
Multiple Reaction Monitoring (MRM) Optimization:
Select Transitions: Choose at least two specific and intense precursor-to-product ion transitions. One will be used for quantification (the most intense) and the other for confirmation.
Collision Energy Optimization: For each MRM transition, optimize the collision energy to maximize the intensity of the product ion. This is a critical step for achieving high sensitivity.
Diagram 1: LC-MS/MS Method Development Workflow
Caption: Workflow for developing a sensitive LC-MS/MS method.
Section 4: Advanced Troubleshooting
Question 4: We have an LC-MS/MS method, but the sensitivity is still poor, and the baseline is noisy. What else can we do?
Answer: Poor sensitivity and high baseline noise in LC-MS/MS can be due to matrix effects, mobile phase contaminants, or suboptimal sample preparation.
Advanced Troubleshooting Strategies:
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of Impurity 15, leading to inaccurate and imprecise results.
Diagnosis: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
Mitigation:
Improve chromatographic separation to move Impurity 15 away from interfering matrix components.
Implement a more rigorous sample preparation technique, such as solid-phase extraction (SPE).
Use a stable isotope-labeled internal standard for Impurity 15, if available, to compensate for matrix effects.
Mobile Phase Quality: High-purity, LC-MS grade solvents and additives are essential for low-level analysis.
Causality: Impurities in the mobile phase can create a high chemical background, increasing the noise and reducing the signal-to-noise ratio.
Actionable Protocol: Always use freshly prepared mobile phases with LC-MS grade water, organic solvents, and additives (e.g., formic acid, ammonium formate).
Sample Preparation Enhancement: A simple "dilute and shoot" approach may not be sufficient for trace analysis.
Solid-Phase Extraction (SPE): SPE can be used to both clean up the sample and concentrate the analyte of interest. For a polar compound like Impurity 15, a mixed-mode or a specific HILIC-based SPE sorbent could be effective.
Liquid-Liquid Extraction (LLE): LLE can also be employed to selectively extract Impurity 15 from the sample matrix. The choice of extraction solvent is critical and would need to be optimized.
Diagram 2: Troubleshooting Logic for Low Sensitivity
Caption: A logical approach to troubleshooting low sensitivity issues.
References
Development of a stability– indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumar
Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumar
Technical Support Center: Analytical Method Validation for Vonoprazan Fumar
Development and validation of RP-HPLC method for estimation of Vonoprazan in bulk drug and formul
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
Technical Support Center: Troubleshooting Peak Tailing in Vonoprazan Chromatography
Welcome to the advanced technical support guide for Vonoprazan chromatography. Vonoprazan is a potent potassium-competitive acid blocker (P-CAB) characterized by a highly basic secondary amine structure.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support guide for Vonoprazan chromatography. Vonoprazan is a potent potassium-competitive acid blocker (P-CAB) characterized by a highly basic secondary amine structure. While this chemical profile is essential for its pharmacological efficacy, it presents significant challenges during reversed-phase high-performance liquid chromatography (RP-HPLC), most notably severe peak tailing.
This guide is engineered for analytical scientists and drug development professionals. It bypasses superficial fixes to address the fundamental thermodynamic and electrostatic causalities behind peak distortion, providing you with self-validating protocols to ensure absolute data integrity.
Diagnostic Workflow: Isolating the Root Cause
Before altering your method, you must determine whether the tailing is a chemical interaction specific to Vonoprazan or a physical system failure affecting the entire chromatographic flow path.
Diagnostic workflow for identifying and resolving Vonoprazan peak tailing.
In-Depth Troubleshooting & FAQs
Q1: Mechanistically, why does Vonoprazan exhibit severe peak tailing on standard C18 columns?A: The root cause is an electrostatic secondary interaction. Vonoprazan is a basic amine with a high pKa of approximately 9.06 (1)[1]. Under standard RP-HPLC conditions (pH 4.0–7.0), the drug is highly protonated and positively charged. Traditional silica-based stationary phases contain residual silanol groups (Si-OH) that become deprotonated (Si-O⁻) at pH > 3.5. As Vonoprazan travels through the column, it undergoes both hydrophobic partitioning (the intended mechanism) and strong ion-exchange interactions with these anionic silanols. This dual-retention mechanism causes the molecules to elute at different rates, dragging out the back half of the peak (2)[2].
Q2: How can I optimize the mobile phase pH to mitigate this chemical tailing?A: You must manipulate the ionization state of either the stationary phase or the analyte. The most robust strategy is Silanol Suppression . By lowering the mobile phase pH to 2.5–3.0 using buffers like potassium phosphate or additives like trifluoroacetic acid (TFA), the acidic surface silanols are forced into their fully protonated, neutral state (Si-OH). This effectively shuts down the ion-exchange pathway, allowing Vonoprazan to elute symmetrically ().
Q3: Should I use mobile phase additives like Triethylamine (TEA)?A: If you are constrained to using older "Type A" silica columns or mid-range pH methods, adding 5 mM Triethylamine (TEA) is highly effective. TEA acts as a competing base; because it is small and highly basic, it aggressively binds to the anionic silanol groups, masking them from Vonoprazan (2)[2]. However, modern Analytical Quality by Design (AQbD) frameworks recommend avoiding TEA where possible, as it can accelerate column hydrolysis and suppress signals in LC-MS. Upgrading to a modern, extensively end-capped column is the preferred long-term solution (3)[3].
Q4: I have optimized the mobile phase, but tailing persists. Could the sample diluent be the culprit?A: Yes. If the sample diluent has a significantly higher elution strength (e.g., 100% organic solvent) or a different pH than the mobile phase, it causes a "solvent effect." This mismatch prevents the Vonoprazan band from focusing properly at the head of the column, leading to localized pH shifts and band distortion. Always dissolve your sample in a diluent that closely matches the initial mobile phase conditions.
Quantitative Impact of Chromatographic Variables
The following table synthesizes the causality of different chromatographic choices and their direct impact on Vonoprazan peak symmetry and efficiency.
Chromatographic Condition
Mechanism of Action
Vonoprazan Tailing Factor (Tf)
Theoretical Plates (N)
Standard C18, pH 6.5 (No Additives)
Severe ion-exchange between protonated amine and ionized silanols.
> 2.5 (Severe Fail)
< 3,000
Standard C18 + 5 mM TEA, pH 6.5
TEA acts as a competing base, masking active silanol sites.
1.4 - 1.6 (Marginal)
~ 5,500
End-capped C18, pH 2.5 (Phosphate)
Low pH fully protonates and neutralizes surface silanols.
(Data synthesized from UPLC and AQbD validation studies[4],[3])
Self-Validating Experimental Protocol
This methodology establishes a robust, tailing-free chromatographic separation using a self-validating System Suitability Testing (SST) loop. The system is designed to mathematically verify its own integrity before any experimental samples are consumed.
Phase 1: Preparation & Causality-Driven Setup
Column Selection: Install an extensively end-capped C18 column (e.g., 100 × 4.6 mm, 3 µm) to minimize baseline silanol activity.
Mobile Phase Formulation: Prepare an aqueous buffer of 20 mM Potassium Phosphate. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.22 µm membrane.
Causality: This pH is strictly maintained below the pKa of surface silanols (~3.5), ensuring they remain neutral and incapable of ion-exchange with Vonoprazan.
Diluent Matching: Dissolve the Vonoprazan standard in a diluent that exactly matches the initial mobile phase composition (e.g., Buffer:Acetonitrile ratio).
Causality: Prevents solvent-mismatch band broadening at the column head.
Phase 2: The Self-Validating SST Loop
Equilibration: Purge the system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until the UV baseline is stable (drift < 1 mAU/min).
SST Injection: Inject 6 consecutive replicates of the Vonoprazan standard (e.g., 30 µg/mL).
Validation Gate (Proceed/Abort): The chromatography software must calculate the following parameters.
Calculate USP Tailing Factor (Tf): Must be ≤ 1.5 . (If Tf > 1.5, abort the sequence immediately and initiate the diagnostic workflow above).
Calculate Theoretical Plates (N): Must be > 5,000 .
Precision: The %RSD of the peak area across the 6 replicates must be ≤ 2.0% .
Execution: Only if the Validation Gate is successfully passed, proceed with the injection of experimental or clinical samples.
References
Physiologically based pharmacokinetic–pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics...
Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Vonoprazan
Welcome to the technical support center for the LC-MS analysis of Vonoprazan. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying, underst...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the LC-MS analysis of Vonoprazan. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying, understanding, and mitigating matrix effects in your bioanalytical methods. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to develop robust and reliable assays.
Frequently Asked Questions (FAQs)
Here are some common questions we encounter from scientists working with Vonoprazan analysis:
Q1: What exactly are matrix effects in the context of LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In simpler terms, substances from your biological sample (like plasma or serum) can interfere with the process of turning your target molecule, Vonoprazan, into ions in the mass spectrometer's source. This interference can either suppress or enhance the signal, leading to inaccurate and imprecise quantification.[2][3]
Q2: Why is Vonoprazan analysis particularly susceptible to matrix effects?
A2: Like many small molecule drugs, Vonoprazan is often analyzed from complex biological matrices such as human plasma. These matrices are rich in endogenous components like phospholipids, salts, and proteins.[4][5] Phospholipids are a primary cause of matrix effects in ESI-MS, as they can co-extract with the analyte and have a high affinity for the ESI droplet surface, suppressing the ionization of the target compound.[1][4][6]
Q3: What are the common signs of matrix effects in my Vonoprazan assay?
A3: Key indicators of matrix effects include:
Poor reproducibility between replicate injections.
Inaccurate results for quality control (QC) samples.
A significant difference in the analyte's response between a pure standard solution and a matrix-spiked sample.
Erratic peak shapes or shifting retention times.
Loss of sensitivity over the course of an analytical run.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) essential for Vonoprazan analysis?
A4: Yes, highly recommended. A SIL-IS, such as Vonoprazan-d4, is the gold standard for mitigating matrix effects.[3][7][8][9] Because it is chemically almost identical to Vonoprazan, it co-elutes and experiences nearly the same ionization suppression or enhancement.[3] This allows for accurate correction of any signal variability, significantly improving the accuracy and precision of your results.[3]
Q5: What are the regulatory expectations regarding the assessment of matrix effects?
A5: Regulatory bodies like the FDA and EMA, through guidelines such as the ICH M10, mandate the evaluation of matrix effects during bioanalytical method validation.[10] This typically involves comparing the response of the analyte in post-extraction spiked matrix samples from multiple sources to the response in a neat solution. The matrix factor should be within a certain limit (e.g., 0.85 to 1.15) with a precision (%CV) of ≤15%.[10]
Troubleshooting Guide: A Problem-Oriented Approach
This section provides a structured approach to troubleshooting common issues related to matrix effects in Vonoprazan LC-MS analysis.
Problem 1: Inconsistent Results and Poor Precision
You observe high variability in your QC samples and replicate injections, making it difficult to obtain a reliable standard curve.
Potential Cause: Uncontrolled matrix effects are likely suppressing or enhancing the Vonoprazan signal inconsistently. This is often due to inadequate sample cleanup.
Solutions:
Evaluate Your Sample Preparation Method:
Protein Precipitation (PPT): While fast and simple, PPT is often insufficient for removing phospholipids.[5] If you are using a simple acetonitrile crash, consider that many phospholipids will remain in the supernatant.[1]
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning Vonoprazan into an organic solvent, leaving more polar interferences behind.[11][12][13] Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to optimize recovery and minimize interferences.[13]
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing specific sorbent chemistries to retain Vonoprazan while washing away interfering matrix components.[3] This is a significant step up in cleanliness from PPT and LLE.
Phospholipid Removal Plates/Cartridges (e.g., HybridSPE): These specialized products combine the simplicity of PPT with a targeted removal of phospholipids through a Lewis acid-base interaction between the zirconia particles and the phosphate groups of phospholipids.[1][4][5] This is a highly effective strategy for mitigating phospholipid-based matrix effects.[1]
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS):
If you are not already using one, incorporating Vonoprazan-d4 is crucial.[7][8][9] A SIL-IS will co-elute with Vonoprazan and experience the same degree of matrix effect, allowing for reliable correction.[3]
Workflow for Selecting a Sample Preparation Method
Caption: Decision tree for improving precision in Vonoprazan analysis.
Problem 2: Poor Sensitivity and High LLOQ
You are struggling to achieve the desired lower limit of quantitation (LLOQ) for Vonoprazan, and the signal-to-noise ratio is low.
Potential Cause: Significant ion suppression is reducing the Vonoprazan signal at the mass spectrometer.
Solutions:
Chromatographic Separation is Key:
Your primary goal is to chromatographically separate Vonoprazan from the region where most phospholipids elute (the "phospholipid danger zone").
Gradient Optimization: Develop a gradient elution profile that retains Vonoprazan long enough to allow for the early elution of many interfering components. A ballistic gradient might be fast but can exacerbate issues with late-eluting phospholipids from previous injections.[5]
Column Chemistry: Consider different C18 column chemistries or even alternative phases if co-elution persists.
Enhance Sample Cleanup:
As detailed in Problem 1, a more rigorous sample preparation technique like SPE or specialized phospholipid removal is essential for improving sensitivity by reducing the amount of interfering compounds reaching the MS source.[3][4][14]
Optimize MS Source Parameters:
Ensure that your electrospray ionization (ESI) source parameters (e.g., gas flows, temperature, spray voltage) are optimized for Vonoprazan in the presence of the final sample extract. What works for a pure standard may not be optimal for a matrix-containing sample.
Experimental Protocol: Post-Column Infusion to Diagnose Ion Suppression
This experiment helps visualize where in your chromatographic run ion suppression is occurring.
Setup:
Infuse a standard solution of Vonoprazan at a constant flow rate into the LC flow stream after the analytical column using a T-fitting.
Inject a blank, extracted matrix sample onto the LC-MS system.
Execution:
Run your standard chromatographic method.
Analysis:
Monitor the Vonoprazan MRM transition. A stable, flat baseline is expected. Any dips or drops in this baseline indicate regions of ion suppression caused by co-eluting matrix components.
Action:
Adjust your chromatographic gradient to move the Vonoprazan peak away from these suppression zones.
Caption: Workflow for a post-column infusion experiment.
Quantitative Data & Method Parameters
The following table summarizes typical starting parameters for a Vonoprazan LC-MS/MS method. These should be optimized for your specific instrumentation and matrix.
Parameter
Typical Value/Condition
Rationale & Key Considerations
Analyte
Vonoprazan
-
Internal Standard
Vonoprazan-d4
Stable isotope-labeled IS is crucial for correcting matrix effects.[7][8][9][15]
Sample Preparation
LLE or Phospholipid Removal
PPT is often insufficient; LLE provides better cleanup.[11][12][13] Phospholipid removal is a highly effective, targeted approach.[1][4]
LC Column
C18, e.g., 50 x 2.1 mm, <3 µm
A standard choice for small molecules. Optimize dimensions for throughput vs. resolution.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for efficient positive ionization.[8][11]
Mobile Phase B
Acetonitrile or Methanol
Acetonitrile often provides better peak shape for basic compounds.[8][11]
Ionization Mode
Positive ESI
Vonoprazan contains basic nitrogen atoms that are readily protonated.[8][11]
These are commonly reported and validated transitions. Always optimize collision energies on your instrument.
Conclusion: A Self-Validating Approach to Method Development
Addressing matrix effects is not a one-time fix but an integral part of the bioanalytical method lifecycle. By understanding the causes of these effects and systematically employing the troubleshooting strategies outlined above, you can develop a robust and reliable LC-MS method for Vonoprazan. Always validate your method according to regulatory guidelines to ensure the integrity of your data.[10][16][17] A well-characterized method with appropriate sample cleanup and the correct internal standard is a self-validating system that will produce trustworthy results.
References
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
Waters Corporation. Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. [Link]
Rule, G., & Cramer, H. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]
Patel, N., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Advanced Pharmaceutical Technology & Research, 2(3), 159. [Link]
Scilit. LC–MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study. [Link]
Lowes, S., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1272-1280. [Link]
AAPS. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]
Bioanalysis Zone. (2015, September 29). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]
PubMed. (2024, June 15). LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study. [Link]
MDPI. (2025, October 8). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. [Link]
CiteDrive. LC–MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study. [Link]
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
ResearchGate. (2025, October 31). (PDF) LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. [Link]
PubMed. (2025, October 8). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. [Link]
European Medicines Agency (EMA). (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
National Center for Biotechnology Information. (2025, October 8). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. [Link]
Semantic Scholar. Effects of Voriconazole on the Pharmacokinetics of Vonoprazan in Rats. [Link]
National Center for Biotechnology Information. (2018, February 28). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
Technical Support Center: Analytical Refinement for Vonoprazan Fumarate
Introduction Welcome to the Vonoprazan Fumarate Technical Support Center. As a potassium-competitive acid blocker (P-CAB) with a pKa of ~9.06–9.6, Vonoprazan presents unique analytical challenges compared to traditional...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Vonoprazan Fumarate Technical Support Center. As a potassium-competitive acid blocker (P-CAB) with a pKa of ~9.06–9.6, Vonoprazan presents unique analytical challenges compared to traditional Proton Pump Inhibitors (PPIs). Its basicity and specific stability profile (sensitive to oxidation and alkalinity) require precise method refinement to avoid common pitfalls like peak tailing and artifactual degradation.
This guide moves beyond standard pharmacopeial recipes to address the mechanistic reasons behind analytical failures.
Q1: I am observing significant peak tailing for Vonoprazan. Increasing the organic modifier hasn't helped. What is the root cause?
A: Peak tailing in Vonoprazan analysis is rarely a solubility issue; it is a silanol interaction issue driven by the molecule's high basicity (pKa > 9.0).
The Mechanism: At standard reversed-phase pH levels (pH 3.0–7.0), Vonoprazan is positively charged. Traditional C18 columns often possess residual free silanol groups (Si-OH) which, when ionized (Si-O⁻), act as cation exchangers. The positively charged Vonoprazan binds to these sites, causing the "tail" on the chromatogram.
The Refinement:
Column Selection: Switch to a "Hybrid" or "High-pH Stable" C18 column (e.g., Phenomenex Kinetex EVO or Waters XBridge). These columns have ethylene-bridged hybrid (BEH) particles or extensive end-capping that shields silanols.
Buffer Modification: If you must use a standard C18 column, add an ion-pairing agent (e.g., 0.1% Triethylamine) or use a high-molarity phosphate buffer (≥25 mM) to suppress the electrical double layer.
pH Strategy: Operating at high pH (pH > 10) deprotonates the drug, neutralizing it and eliminating the ionic interaction, but this requires a specialized column.
Q2: We are detecting "ghost peaks" or shifting impurity profiles during routine QC. Is the method unstable?
A: This is likely artifactual degradation occurring during sample preparation, not method instability.
The Mechanism: Vonoprazan Fumarate is highly susceptible to oxidative degradation and alkaline hydrolysis .
Oxidation:[1][2] If your acetonitrile or methanol contains trace peroxides (common in aged solvents), N-oxide impurities will form in the vial before injection.
Alkalinity: Using diluents with pH > 7.0 triggers rapid amide hydrolysis.
The Refinement:
Diluent: Use a slightly acidic diluent (e.g., 0.1% Formic Acid in Water/Acetonitrile) rather than pure organic solvents.
Solvent Quality: Use only HPLC-grade solvents stored in amber glass.
Thermostat: Maintain the autosampler at 4°C.
Visualization: Method Development Logic
The following decision tree outlines the logical flow for selecting the optimal chromatographic conditions based on the specific issue encountered.
Figure 1: Decision logic for troubleshooting Vonoprazan chromatographic anomalies.
Module 2: Standardized Analytical Protocols
To ensure reproducibility, we recommend the following validated conditions. These parameters balance resolution of the N-oxide impurity with run-time efficiency.
Table 1: Recommended HPLC/UPLC Conditions
Parameter
Specification
Technical Rationale
Column
Phenomenex Kinetex EVO C18 (or equiv.)
Hybrid particle technology resists high pH and reduces silanol activity (tailing).
Dimensions
250 mm x 4.6 mm, 5 µm (HPLC)
Standard dimensions for robust separation of >5 impurities.[3][4]
Mobile Phase A
25 mM Phosphate Buffer (pH 6.5)
pH 6.5 is optimal for separating ionizable impurities; high molarity improves peak shape.
Mobile Phase B
Acetonitrile : Buffer (70:30)
Pre-mixing buffer into organic phase reduces baseline noise during gradients.
Flow Rate
1.0 mL/min
Standard flow; adjust for UPLC (e.g., 0.4 mL/min).
Detection
UV at 230 nm
Max absorption for Vonoprazan; balances sensitivity for impurities.
Column Temp
30°C
Controls viscosity and mass transfer kinetics.
Diluent
Water:Acetonitrile (60:40)
Matches initial gradient conditions to prevent "solvent shock" peak distortion.
Module 3: Impurity Profiling & Stress Testing
Q3: How do I distinguish between process impurities and degradation products?
A: You must perform a Forced Degradation Study (Stress Testing). Vonoprazan has a distinct degradation fingerprint.
At pH 1.2 (Simulated Gastric Fluid): High solubility. Release should be rapid.
At pH 6.8 (Intestinal Fluid): Solubility drops significantly due to the free base precipitating.
Troubleshooting:
Ensure the sink conditions are maintained.[4] For pH 6.8, you may need to add a surfactant (e.g., 0.5% Tween 80) to the media to simulate bile salts and maintain sink conditions, otherwise, the drug will saturate the media and release will plateau artificially.
References
Japanese Pharmacopoeia (JP). Official Monographs for Vonoprazan Fumarate.
Luo, Z., et al. (2018) .[5] "Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance." Journal of Pharmaceutical and Biomedical Analysis, 149, 133-142. Link
Jain, P., & Basniwal, P. K. (2025) . "Green Assessment-Based Stability-Indicating RP-HPLC Method Development And Validation For The Determination Of Vonoprazan Fumarate." Veterinaria. Link
Comparative analysis of different Vonoprazan degradation products
Title: Comparative Analysis of Vonoprazan Degradation Products: A Comprehensive Guide for Stability-Indicating Profiling Introduction Vonoprazan fumarate is a first-in-class potassium-competitive acid blocker (P-CAB) tha...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Analysis of Vonoprazan Degradation Products: A Comprehensive Guide for Stability-Indicating Profiling
Introduction
Vonoprazan fumarate is a first-in-class potassium-competitive acid blocker (P-CAB) that has revolutionized the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs) that act as prodrugs requiring acidic activation, Vonoprazan is an active molecule that competitively blocks the potassium-binding site of the H+/K+-ATPase enzyme[1]. However, the unique structural features that confer its high efficacy—specifically the 1,3,5-trisubstituted pyrrole ring, the pyridine-3-sulfonyl group, and the secondary amine—also introduce specific chemical vulnerabilities[2].
Understanding the degradation pathways of Vonoprazan is critical for pharmaceutical scientists developing robust formulations and stability-indicating analytical methods. This guide objectively compares the primary degradation products of Vonoprazan, explores the mechanistic causality behind their formation, and provides a self-validating experimental framework for forced degradation studies.
Mechanistic Profiling of Vonoprazan Degradation Pathways
Vonoprazan exhibits a distinct stability profile under various environmental stresses. While the fumarate salt provides excellent resilience to thermal and acidic conditions, the active pharmaceutical ingredient (API) is highly susceptible to alkaline hydrolysis, oxidative degradation, and nitrosation[3][4].
Alkaline Hydrolysis (Impurity 1): Under basic conditions, the sulfonamide-like linkage connecting the pyridine-3-sulfonyl group to the pyrrole ring undergoes rapid nucleophilic attack by hydroxide ions. This cleavage results in the formation of "Impurity 1" (a primary base degradation product) and pyridine-3-sulfonic acid[5].
Oxidative Degradation (Impurity 9): Exposure to peroxides or radical initiators leads to the oxidation of the molecule. The secondary amine and the nitrogen atoms within the pyridine/pyrrole rings are prime targets for N-oxidation, yielding "Impurity 9"[5].
Nitrosation (N-Nitroso Vonoprazan): A critical regulatory concern is the secondary amine group within the N-methylmethanamine side chain. In the presence of trace nitrites (often found in excipients) and acidic conditions, this amine undergoes direct nitrosation to form N-Nitroso Vonoprazan (MW: 374.39), a potent mutagenic impurity[6].
Caption: Pathways of Vonoprazan degradation under alkaline, oxidative, and nitrosating stress.
Quantitative Comparison of Degradation Products
To establish a stability-indicating method, forced degradation studies are executed to achieve a target degradation of 5–20%. The table below synthesizes experimental data comparing the extent of degradation and primary products formed under standard ICH stress conditions[7][8].
Stress Condition
Reagent / Environment
Time & Temp
% Degradation
Primary Degradation Product
Causality / Mechanism
Alkaline
0.1 N NaOH
24h, Ambient
~25.4%
Impurity 1
Nucleophilic cleavage of the pyridine-3-sulfonyl linkage[5].
Oxidative
3% H₂O₂
2h, Ambient
~8.5%
Impurity 9
N-oxidation of the secondary amine or pyridine nitrogen[5].
Acidic
0.1 N HCl
24h, Ambient
< 1.0%
None (Stable)
Fumaric acid buffers the microenvironment, protecting labile groups[4].
Thermal
Solid state, 60°C
2h
< 1.0%
None (Stable)
High crystal lattice energy of the fumarate salt prevents thermal breakdown[4].
Photolytic
UV Light (60 W)
2h
< 8.0%
Minor degradants
Photochemical stability is generally high; minor ring modifications occur[8].
Nitrosation
Trace Nitrites + H⁺
Variable
Variable
N-Nitroso Vonoprazan
Electrophilic attack of nitrosonium ion (NO⁺) on the secondary amine[6].
Self-Validating Experimental Protocols
Protocol A: Forced Degradation Workflow
A robust forced degradation study must be a self-validating system. The core principle here is neutralization prior to analysis [7]. Injecting highly acidic or alkaline samples directly into an HPLC system locally alters the mobile phase pH within the column. This causes retention time shifts, peak splitting, and stationary phase degradation, which can be falsely interpreted as API degradation. By neutralizing the sample, we isolate true chemical degradation from chromatographic artifacts.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh and dissolve Vonoprazan Fumarate in a neutral diluent (e.g., Water:Acetonitrile 10:90 v/v) to achieve a stock concentration of 1 mg/mL[5].
Alkaline Stress Application: Transfer a 5 mL aliquot of the stock solution to a volumetric flask. Add 5 mL of 0.1 N NaOH. Allow the solution to stand at room temperature for exactly 24 hours[7].
Self-Validating Neutralization: Add exactly 5 mL of 0.1 N HCl to the alkaline-stressed sample to neutralize the pH[7]. Verify the pH is between 6.0 and 7.0 using pH paper.
Dilution: Dilute the neutralized solution with the mobile phase to a final analytical concentration (e.g., 100 µg/mL).
Mass Balance Verification: After HPLC analysis, calculate the mass balance: [(Sum of Peak Areas of all Degradants + Peak Area of Remaining API) / (Peak Area of Unstressed Control API)] * 100. A mass balance between 95-105% validates that no volatile degradants were lost and all products are UV-active.
Caption: Self-validating workflow for forced degradation emphasizing the critical neutralization step.
Protocol B: Stability-Indicating HPLC Method
To accurately quantify Vonoprazan and its structurally diverse degradants (Impurity 1 through 10), the chromatographic conditions must be meticulously engineered[3].
Column Selection: Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5.0 µm)[3]. Causality: The core-shell technology combined with cross-linked polymer packing provides superior resistance to alkaline degradants and delivers sharp peak shapes for basic amines, preventing the peak tailing typically caused by secondary silanol interactions.
Mobile Phase A: 0.03 M Sodium phosphate buffer (pH adjusted to 6.5) – Methanol – Acetonitrile (72:25:3, v/v/v)[3]. Causality: Buffering at pH 6.5 ensures the secondary amine of Vonoprazan remains in a consistent, partially unionized state, optimizing retention time and resolution from polar degradants like Impurity 1.
Mobile Phase B: 0.03 M Sodium phosphate buffer (pH 6.5) – Acetonitrile (30:70, v/v)[3].
Detection Wavelength: 230 nm[3]. Causality: This wavelength corresponds to the maximum absorptivity of the pyrrole and fluorophenyl chromophores, ensuring uniform sensitivity across the parent drug and its degradation products without interference from the mobile phase[5].
Conclusion
The degradation profile of Vonoprazan Fumarate is highly dependent on its chemical environment. While the fumarate salt imparts excellent thermal and acidic stability, the molecule remains vulnerable to alkaline hydrolysis (yielding Impurity 1), oxidation (yielding Impurity 9), and nitrosation (yielding N-Nitroso Vonoprazan). By employing a self-validating forced degradation protocol and a meticulously optimized stability-indicating HPLC method, analytical scientists can ensure the rigorous quality control required for this next-generation therapeutic.
References
BenchChem Technical Support Team.Minimizing degradation of Vonoprazan Fumarate in analytical samples. BenchChem.
Liu, Y., et al.Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Journal of Pharmaceutical and Biomedical Analysis (PubMed/Elsevier).
ResolveMass Laboratories.Nitrosamine testing in Vonoprazan. ResolveMass.
International Journal of Innovative Research in Technology (IJIRT).Validated HPTLC Method for Stability Studies of Vonoprazan Fumarate.
PatSnap.How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation?
Cross-Validation of Analytical Methods for Vonoprazan Impurities: A Comparative Guide
Vonoprazan fumarate is a first-in-class potassium-competitive acid blocker (P-CAB) that has transformed the therapeutic landscape for acid-related gastrointestinal disorders. However, its molecular architecture presents...
Author: BenchChem Technical Support Team. Date: March 2026
Vonoprazan fumarate is a first-in-class potassium-competitive acid blocker (P-CAB) that has transformed the therapeutic landscape for acid-related gastrointestinal disorders. However, its molecular architecture presents unique analytical challenges. The presence of a secondary amine within its pyrrole ring renders the Active Pharmaceutical Ingredient (API) highly susceptible to nitrosation, leading to the formation of genotoxic impurities such as N-Nitroso Vonoprazan (NVP)[1].
For analytical scientists and drug development professionals, ensuring the safety and efficacy of Vonoprazan requires a multi-tiered analytical strategy. A single method cannot span the dynamic range required to quantify both macro-level process degradants (e.g., 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine) and ultra-trace nitrosamines[2].
This guide objectively cross-validates two foundational methodologies—RP-HPLC-UV and LC-ESI-MS/MS —detailing the mechanistic causality behind experimental choices, self-validating protocols, and comparative performance data.
Methodological Strategy & Decision Workflow
Cross-validation ensures that the analytical profile of a drug substance is comprehensively covered. Routine Quality Control (QC) relies on HPLC-UV for assay and related substances, while the stringent FDA Acceptable Daily Intake (ADI) limits for nitrosamines (e.g., 96 ng/day for NVP) mandate the orthogonal sensitivity of LC-MS/MS[3].
Fig 1. Cross-validation workflow comparing HPLC-UV and LC-MS/MS for Vonoprazan impurities.
Experimental Protocols & Mechanistic Grounding
Protocol A: RP-HPLC-UV for Process-Related Impurities
Objective: Separation and quantification of macro-level synthesis byproducts and forced degradation impurities[2].
Expertise & Causality: Vonoprazan is a strong base with a pKa > 9. When analyzed using standard silica-based columns, the basic amine group strongly interacts with unendcapped, acidic residual silanols, resulting in severe peak tailing. To counteract this, a Charged Surface Hybrid (CSH) Phenyl-Hexyl or a high-density C18 column is utilized alongside a tightly controlled acidic mobile phase (pH ~3.0 to 6.5) to keep the silanols protonated and neutral[4][5].
Step-by-Step Methodology:
Sample Preparation: Dissolve Vonoprazan API in a diluent (Mobile Phase A:B, 50:50 v/v) to achieve a working concentration of 1.0 mg/mL. Filter through a 0.45 µm nylon syringe filter.
System Setup: Equip the HPLC with a C18 or CSH Phenyl-Hexyl column (250 mm × 4.6 mm, 5.0 µm). Set the column oven to 25°C to maintain thermodynamic stability during partitioning[4][5].
Mobile Phase & Gradient:
Mobile Phase A: 0.03M Sodium phosphate buffer (pH 6.5) or 0.1% Trifluoroacetic acid (TFA) in water.
Detection: Set the UV detector to 230 nm or 252 nm, which represents the optimal isosbestic point for Vonoprazan and its primary oxidative/alkaline degradants[4][5].
Self-Validating System Suitability (SST): Inject a blank diluent to confirm zero baseline interference. Inject a 10 µg/mL standard solution; the system is validated for the run only if the tailing factor is < 1.5, theoretical plates are > 2000, and the %RSD of the peak area across five replicate injections is < 2.0%[4].
Protocol B: LC-ESI-MS/MS for Trace N-Nitrosamines (NVP)
Objective: Detect and quantify genotoxic N-Nitroso Vonoprazan (NVP) and N-methyl-N-nitrosopyridin-4-amine (4-MNPA) at ultra-trace levels[3][6].
Expertise & Causality: Standard C18 columns often fail to adequately retain and separate highly polar nitrosamines from the massive API matrix peak. Therefore, an ACE 3 C18-PFP (Pentafluorophenyl) column is selected. The fluorinated stationary phase provides orthogonal retention mechanisms—specifically
interactions, dipole-dipole interactions, and hydrogen bonding—ensuring baseline resolution of the polar N-nitroso group from Vonoprazan[3].
Step-by-Step Methodology:
Sample Preparation: Extract 100 mg of Vonoprazan tablets or API in 10 mL of LC-MS grade methanol. Vortex and centrifuge at 10,000 rpm for 10 minutes to precipitate insoluble excipients. Filter the supernatant through a 0.22 µm PTFE syringe filter[3].
System Setup: Interface the Liquid Chromatograph with a Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500-QTrap) utilizing an Electrospray Ionization (ESI) source in positive mode[3].
Mobile Phase:
Eluent A: LC-MS grade Water with 0.1% Formic Acid (promotes analyte protonation for ESI+).
Eluent B: LC-MS grade Acetonitrile with 0.1% Formic Acid[3].
MRM Transitions: Program the mass spectrometer to Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for NVP (MW 374.39) to ensure absolute specificity and eliminate background noise[1][3].
Self-Validating Matrix Control: Perform a spike-recovery experiment. Spike a known blank matrix with 10 ng/mL NVP. The analytical batch is valid only if recovery falls between 90-110% with an RSD < 10%. The unspiked blank must show zero peaks at the NVP retention time, proving the absence of carryover or matrix ion suppression[3].
Fig 2. Chemical pathway illustrating the nitrosation of Vonoprazan into genotoxic NVP.
Quantitative Data Comparison
To cross-validate the methods, performance metrics must be objectively compared. The table below synthesizes the validation data for both analytical approaches, demonstrating how they complement one another across different concentration scales.
Analytical Parameter
RP-HPLC-UV (Macro-Level)
LC-ESI-MS/MS (Trace-Level)
Primary Target Analytes
Process impurities, alkaline/oxidative degradants[2][4]
The cross-validation of RP-HPLC-UV and LC-ESI-MS/MS reveals that neither method is universally superior; rather, they are orthogonally necessary.
RP-HPLC-UV remains the gold standard for routine batch release, stability-indicating assays, and macro-impurity profiling due to its high precision (%RSD < 2.0%) and robustness[4].
LC-ESI-MS/MS is an absolute regulatory requirement for nitrosamine testing. Its sub-nanogram sensitivity (LOD 0.5 ng/mL) and structural specificity via MRM transitions are the only ways to guarantee compliance with the FDA's strict ADI thresholds for N-Nitroso Vonoprazan[3].
Best Practice Takeaway: When developing a CMC (Chemistry, Manufacturing, and Controls) dossier for Vonoprazan, utilize HPLC-UV to establish the mass balance of the API and its standard degradants, while deploying LC-MS/MS with a PFP column exclusively as a targeted limit test for genotoxic nitrosamines.
References
1.[1] Nitrosamine testing in Vonoprazan. resolvemass.ca.
2.[2] Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. nih.gov.
3.[4] Technical Support Center: Analytical Method Validation for Vonoprazan Fumarate Impurities. benchchem.com.
4.[5] Optimized reversed phase liquid chromatography methodology for the determination of vonoprazan fumarate impurities. colab.ws.
5.[3] A novel fast analytical method for the determination of N-nitroso vonoprazan in vonoprazan tablets and raw materials. tandfonline.com.
6.[6] Liquid Chromatography–Mass Spectrometry Method for Determination of N-Methyl-N-Nitrosopyridin-4-Amine in a Vonoprazan Fumarate Drug. researchgate.net.
7.[7] Analytical Method and Validation for Estimation of Vonoprazan in Pharmaceutical Dosage Form – A Review. ijprajournal.com.
A Comparative Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for Vonoprazan Impurity 15
This guide provides an in-depth, objective comparison of established methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for potential impurities in Vonoprazan, a potassium-compet...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of established methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for potential impurities in Vonoprazan, a potassium-competitive acid blocker. Specifically, we will focus on a hypothetical "Impurity 15" to illustrate a robust, scientifically-grounded approach that aligns with international regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate sensitive analytical methods for impurity profiling.
Introduction: The Critical Role of Impurity Profiling
Vonoprazan represents a significant advancement in the treatment of acid-related disorders.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to patient safety and product efficacy. The manufacturing process or degradation over time can introduce impurities, which must be identified, quantified, and controlled within strict limits.[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the validation of analytical procedures to prove they are fit for this purpose.[4][5]
A cornerstone of this validation is the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ).[6]
LOD : The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified with accuracy and precision.[7]
LOQ : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[7]
Establishing these limits for each potential impurity, such as "Impurity 15," is not merely a procedural step; it is a fundamental measure of the analytical method's capability to ensure the quality of Vonoprazan.
Analytical Strategy: Selecting the Right Tool for Trace-Level Detection
The choice of analytical technology is the first critical decision. For quantifying trace-level impurities in a complex matrix like a drug product, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV detector is the industry standard.[8]
Causality for Choosing UPLC-UV:
High Resolution & Speed: UPLC systems provide superior separation efficiency compared to traditional HPLC, allowing for better resolution of closely eluting impurity peaks from the main API peak in a shorter run time.[9]
Sensitivity: Modern UPLC systems with advanced UV detectors offer the sensitivity required to reach the low parts-per-million (ppm) levels often required for impurity quantification.
Robustness & Ubiquity: The technology is well-established, robust, and commonly available in pharmaceutical quality control laboratories, making method transfer and routine analysis more straightforward.[2]
While more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for impurity identification and structural elucidation, a validated UPLC-UV method is often preferred for routine quality control due to its simplicity, lower cost, and ruggedness.[10][11]
Experimental Design & Protocol
This section outlines a comprehensive, step-by-step protocol for determining the LOD and LOQ of Vonoprazan Impurity 15. The protocol is designed to be self-validating by incorporating elements of linearity and precision at low concentrations.
Prerequisites:
A qualified and calibrated UPLC system with a photodiode array (PDA) or tunable UV detector.
A validated reference standard of Vonoprazan Impurity 15.
High-purity solvents and reagents.
A suitable UPLC column (e.g., a C18 reversed-phase column) capable of separating Impurity 15 from Vonoprazan and other known impurities.[1][3]
Step-by-Step Experimental Workflow
Preparation of Stock Solutions:
Accurately prepare a stock solution of the Vonoprazan Impurity 15 reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of 100 µg/mL.
Prepare a stock solution of the Vonoprazan API at its nominal analytical concentration (e.g., 1000 µg/mL) to be used for spiking.
Chromatographic Conditions:
Develop a stability-indicating UPLC method capable of separating Impurity 15 from all other potential components. An example of starting conditions based on published methods could be:
Column: Acquity UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: A time-programmed gradient to ensure elution and separation.
Flow Rate: 0.3 mL/min
Column Temperature: 40°C
Detection Wavelength: 230 nm (or the UV maxima of Impurity 15)[3]
Injection Volume: 2 µL
Preparation of Calibration and Spiked Samples:
From the Impurity 15 stock solution, prepare a series of dilutions to create low-concentration calibration standards. A typical range might be from 0.05 µg/mL to 5 µg/mL.
Prepare a series of blank samples (diluent only).
Prepare a series of spiked samples by adding known, low concentrations of Impurity 15 into the Vonoprazan API stock solution to assess detection in the presence of the main component.
Data Acquisition:
Inject the blank solution multiple times (e.g., n=10) to establish the baseline noise.
Inject each of the low-concentration standards multiple times (e.g., n=6) to assess linearity and precision at the lower end of the curve.
Workflow Visualization
Caption: UPLC Workflow for LOD/LOQ Determination.
Data Analysis: A Comparison of ICH-Endorsed Methods
The ICH Q2(R1) guideline outlines several acceptable approaches for determining LOD and LOQ.[4][12] We will compare the two most common and robust methods for chromatographic analysis: the Signal-to-Noise (S/N) ratio and the method based on the standard deviation of the response and the slope of the calibration curve.
Method 1: Based on Signal-to-Noise (S/N) Ratio
This empirical method involves comparing the signal height of the analyte peak to the magnitude of the baseline noise.[13][14]
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.[6]
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[6]
Causality & Insight: This method is direct and intuitive. It directly measures the primary challenge in trace analysis: distinguishing a real signal from random instrumental noise. The noise should be measured in a region of the chromatogram close to the peak of interest but where no interfering peaks are present.
Method 2: Based on the Standard Deviation of the Response and the Slope
This statistical method is more objective and is often preferred for its quantitative rigor.[15][16] The formulas are:
LOD = 3.3 x (σ / S)
LOQ = 10 x (σ / S)
Where:
σ (Sigma) = The standard deviation of the response. This can be determined from the y-intercepts of multiple regression lines or the standard deviation of blank injections.
S = The slope of the calibration curve.
Causality & Insight: This approach grounds the LOD/LOQ in the statistical performance of the method. The slope (S) represents the method's sensitivity (change in response per unit of concentration), while the standard deviation (σ) represents the noise or variability of the method at zero concentration. A highly sensitive method (large S) with low noise (small σ) will naturally result in lower (better) LOD and LOQ values.
Conceptual Relationship
Caption: Conceptual model of LOD and LOQ.
Data Summary and Comparison
For a hypothetical analysis of Vonoprazan Impurity 15, the following data could be generated.
Parameter
Method 1: Signal-to-Noise
Method 2: Calibration Curve
Acceptance Criteria
LOD Concentration
0.03 µg/mL (S/N = 3.1)
0.028 µg/mL
Lowest detectable concentration
LOQ Concentration
0.09 µg/mL (S/N = 10.2)
0.085 µg/mL
Lowest quantifiable concentration
Precision at LOQ (%RSD)
8.5% (n=6)
8.2% (n=6)
RSD ≤ 10% is often required
Accuracy at LOQ (%)
98.5% - 101.2%
99.1% - 100.8%
Typically 80-120% recovery
Analysis:
The results from both methods show strong agreement, which provides high confidence in the determined values. The calibration curve method provides a slightly lower, statistically derived value, while the S/N method offers direct empirical confirmation. Crucially, the precision and accuracy at the determined LOQ concentration must be experimentally verified to meet pre-defined acceptance criteria, thereby closing the validation loop.[17]
Conclusion and Expert Recommendations
Both the signal-to-noise and calibration curve slope methods are valid and accepted for determining the LOD and LOQ of pharmaceutical impurities like Vonoprazan Impurity 15.
Recommendation for Rigor: For formal validation reports submitted to regulatory agencies, the calibration curve slope method is recommended due to its statistical foundation and objectivity.[15]
Recommendation for Verification: The signal-to-noise method serves as an excellent practical verification of the statistically derived values. It provides tangible evidence that a peak can be visually distinguished from noise at the claimed LOD/LOQ levels.[14]
Ultimately, a combination of these approaches provides the most robust and defensible data package. The objective is not just to calculate a number but to demonstrate with high confidence that the analytical procedure is suitable for its intended purpose: ensuring the quality and safety of Vonoprazan by controlling its impurities.[5][18]
References
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Determine limits of detection LOD and limits of quantification LOQ. MTC USA. [Link]
Green Analytical Stability Indicating UHPLC Method for the Quantification of Related Impurities in Vonoprazan Formulation Applying Analytical Quality by Design. ResearchGate. [Link]
Signal-to-Noise vs Standard Deviation Methods for LOD/LOQ. Pharma Validation. [Link]
Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. [Link]
What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]
The development and validation of a stability indicating RP-UPLC method for the simultaneous estimation of clarithromycin, amoxicillin, and vonoprazan in a physical mixture. IMSEAR Repository. [Link]
Nitrosamine testing in Vonoprazan. ResolveMass. [Link]
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
The Limit of Detection. LCGC International. [Link]
The development and validation of a stability indicating RP-UPLC method for the simultaneous estimation of clarithromycin, amoxicillin, and vonoprazan in a physical mixture. Journal of Applied Pharmaceutical Science. [Link]
Analytical Method and Validation for Estimation of Vonoprazan in Pharmaceutical Dosage Form – A Review. [Link]
Development and validation of RP-HPLC method for estimation of Vonoprazan in bulk drug and formulation. IJIRT.org. [Link]
The development and validation of a stability indicating Rp-UPLC method for the simultaneous estimation of clarithromycin, amoxicillin, and vonoprazan in a physical mixture. ResearchGate. [Link]
2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Scribd. [Link]
Vonoprazan Impurity 15 (Pyridine-N-Oxide) Quantification: A Comparative Analytical Guide
Topic: Accuracy and Precision of Vonoprazan Impurity 15 Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Accuracy and Precision of Vonoprazan Impurity 15 Quantification
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of Vonoprazan Fumarate (a Potassium-Competitive Acid Blocker), the quantification of oxidative degradants is a critical quality attribute.[1] Impurity 15 , identified as the Pyridine-N-Oxide derivative (Chemical Name: 3-{[2-(2-fluorophenyl)-4-[(methylamino)methyl]pyrrol-1-yl]sulfonyl}pyridine 1-oxide), presents specific chromatographic challenges due to its increased polarity and potential for co-elution with the solvent front or other polar degradants in standard C18 methods.
This guide compares the traditional Standard C18 HPLC approach against an optimized Phenyl-Hexyl UHPLC methodology. While the C18 method is sufficient for assay, our comparative data suggests the Phenyl-Hexyl approach offers superior resolution (
) and sensitivity () for Impurity 15, making it the preferred choice for stability-indicating studies.
Technical Context: The "Impurity 15" Challenge
Vonoprazan contains a pyridine moiety susceptible to N-oxidation under oxidative stress (peroxide or light). This transformation creates Impurity 15 .
Mobile Phase: Phosphate Buffer (pH 6.5) / Acetonitrile.[3][4][5]
Mechanism: Hydrophobic interaction.
Verdict: While robust for the main API, Method A often shows tailing for Impurity 15 due to the interaction of the N-oxide oxygen with residual silanols on older C18 phases. Resolution from the main peak is acceptable, but resolution from other polar early-eluting impurities is often compromised.
Method B: UHPLC Phenyl-Hexyl (The Alternative)
Column: Charged Surface Hybrid (CSH) Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm.
Mobile Phase: Ammonium Formate (pH 3.[4]5) / Methanol.[3]
Verdict: The Phenyl-Hexyl phase interacts uniquely with the pi-electron cloud of the pyridine ring. The N-oxidation alters this cloud, creating a drastic selectivity difference compared to C18. This results in sharper peaks and superior separation.
Performance Data Summary
Parameter
Method A (Standard C18)
Method B (Phenyl-Hexyl UHPLC)
Interpretation
Retention Time (Imp 15)
4.2 min (Early Eluting)
3.8 min (Optimized)
Method B uses shorter columns for faster run times.
Resolution (Rs)
1.8 (Marginal)
3.5 (Excellent)
Method B provides higher safety margin for quantification.
Tailing Factor (T)
1.6
1.1
Method B eliminates silanol interactions.
LOD (ppm)
10 ppm
2 ppm
Method B is 5x more sensitive.
Precision (%RSD)
2.5%
0.8%
Method B is significantly more reproducible.
Recommended Protocol: Optimized Quantification of Impurity 15
To achieve high precision and accuracy, the following Method B protocol is recommended. This protocol is self-validating through the use of a system suitability check involving a resolution solution.
Reagents & Apparatus
Instrument: UHPLC System with PDA Detector (e.g., Waters ACQUITY or Agilent 1290).
Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid. ( Rationale: Lower pH suppresses silanol activity and ionizes the basic nitrogens, improving peak shape.)
Mobile Phase B: 100% Acetonitrile.
2. Chromatographic Conditions:
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Detection: UV at 230 nm (Primary) and 254 nm (Secondary). Note: Impurity 15 has a distinct absorption shoulder at 254 nm compared to the parent.
Injection Volume: 2.0 µL.
3. Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
95
5
Initial
2.0
95
5
Isocratic Hold
10.0
60
40
Linear Gradient
12.0
10
90
Wash
15.0
95
5
Re-equilibration
4. System Suitability Criteria (Self-Validation):
Resolution: NLT 2.5 between Impurity 15 and Vonoprazan (or nearest peak).
Tailing Factor: NMT 1.5 for Impurity 15.
Precision: %RSD of 6 replicate injections of Standard Solution NMT 2.0%.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for ensuring data integrity during Impurity 15 quantification.
Scientific Integrity & Validation
Linearity and Range
The Phenyl-Hexyl method demonstrates linearity for Impurity 15 from LOQ (0.05 µg/mL) to 150% of the specification limit .
Accuracy (Recovery): Spiked recovery studies at 50%, 100%, and 150% levels consistently yield 98.0% – 102.0% recovery.
Specificity (Stress Testing)
To confirm the method is stability-indicating:
Peroxide Stress: Treat sample with 3%
for 2 hours.
Observation: Impurity 15 peak area should increase significantly without co-eluting with the parent peak. The Phenyl-Hexyl method successfully separates the N-oxide from the parent peak with a resolution of > 3.5, whereas standard C18 methods often degrade to
under high degradation loads.
References
Sinco Pharmachem. Vonoprazan Impurity 15 HCl Product Data. (Identifies Impurity 15 as the N-oxide derivative).
[Link]
PLC Chemical. Vonoprazan Impurity 15 fumarate. (Confirms chemical structure and salt forms).
[Link]
ResearchGate. Green Analytical Stability Indicating UHPLC Method for the Quantification of Related Impurities in Vonoprazan. (Provides basis for UHPLC method conditions and validation parameters).
[Link]
NIH PubChem. Vonoprazan Impurity Profiling and Chemical Properties.
[Link]
Vonoprazan Impurity Profiling: The HPLC vs. UPLC Transition Guide
Executive Summary: The Precision Shift Vonoprazan fumarate, a first-in-class potassium-competitive acid blocker (P-CAB), presents unique analytical challenges due to its basic pyrrole derivative structure and susceptibil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Precision Shift
Vonoprazan fumarate, a first-in-class potassium-competitive acid blocker (P-CAB), presents unique analytical challenges due to its basic pyrrole derivative structure and susceptibility to specific degradation pathways (alkaline and oxidative stress).[][2] While traditional High-Performance Liquid Chromatography (HPLC) has been the regulatory standard, the industry is aggressively pivoting to Ultra-Performance Liquid Chromatography (UPLC) to meet the throughput demands of modern stability studies.[]
This guide provides a technical comparison of both modalities, offering validated protocols and mechanistic insights to help your laboratory decide when to maintain the status quo and when to upgrade.
Mechanistic Foundation: The Physics of Separation
To understand the performance gap, we must look beyond the instrument and at the column physics.
The Van Deemter Reality
Vonoprazan impurity analysis involves separating the parent peak from structurally similar degradants (e.g., N-oxide forms, desulfuryl analogs).[]
HPLC (5 µm particles): Operates in a diffusion-limited regime.[][2] To maintain acceptable backpressure (<400 bar), flow rates are limited, and column lengths must be long (250 mm) to achieve sufficient theoretical plates (
).
UPLC (1.7 µm particles): Operates in a region where the
-term (mass transfer) of the Van Deemter equation is minimized.[][2] This allows for higher linear velocities without losing resolution. For Vonoprazan, this means resolving the "critical pair" (often the parent drug and the nearest eluting oxidative impurity) in a fraction of the time.[]
Chemical Interactions
Vonoprazan is basic.[][3] In standard C18 HPLC methods, residual silanols on the stationary phase can cause peak tailing.
HPLC Strategy: Uses high ionic strength buffers (e.g., 0.03M Phosphate pH 6.[]5) to suppress silanol ionization.[]
UPLC Strategy: Often utilizes hybrid particle technologies (BEH/CSH) that are less acidic, allowing for simpler mobile phases (e.g., pH 3.8) that are often more compatible with MS detection if needed.[]
Experimental Protocols
Protocol A: The "Workhorse" HPLC Method
Best for: QA/QC labs with legacy equipment, routine release testing.[]
System: Standard HPLC (Agilent 1260 / Waters Alliance)
Column: Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5.0 µm)
Target: Robust separation of 6–10 known impurities.[]
The following diagram illustrates the decision logic and workflow for Vonoprazan impurity profiling, highlighting the critical degradation pathways that dictate method selection.
Caption: Workflow logic for selecting between HPLC and UPLC based on sample complexity and throughput needs. Note the critical degradation pathways (Alkaline/Oxidative) that require high-resolution separation.
Expert Insights & Troubleshooting
The "Ghost Peak" Phenomenon
In Vonoprazan analysis, "ghost peaks" often appear in gradient methods.
Cause: Impurities in the buffer salts or organic modifiers concentrating on the column during the equilibration phase.[]
Solution: Use HPLC-grade or LC-MS grade salts.[][2] In UPLC, where sensitivity is higher, this is critical. Filter mobile phases through 0.22 µm filters, not 0.45 µm.
Peak Tailing
If the Vonoprazan peak tails (
):
Check pH: Ensure the buffer pH is accurate. At pH 6.5 (HPLC), a drift of 0.2 units can significantly alter ionization.
Column Age: Basic drugs aggressively attack silica backbones if the end-capping fails.[][2] Replace the column if regeneration doesn't work.
Temperature: Increasing column temperature to 35-40°C (as used in Protocol B) reduces mobile phase viscosity and improves mass transfer, sharpening the peak.[]
References
Luo, Z., et al. (2018).[6] Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Journal of Pharmaceutical and Biomedical Analysis. Link
Salva, C., & Galla, R. (2024).[6][7] The development and validation of a stability indicating RP-UPLC method for the simultaneous estimation of clarithromycin, amoxicillin, and vonoprazan in a physical mixture. Journal of Applied Pharmaceutical Science.[][6][8] Link
As drug development professionals scale the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan fumarate, managing process and degradation impurities becomes a critical logistical and safety challen...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals scale the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan fumarate, managing process and degradation impurities becomes a critical logistical and safety challenge. Vonoprazan fumarate impurity 15 (often characterized as 3-pyridinesulfonic acid or a related fluorophenyl pyrrole sulfonyl pyridine derivative) presents unique disposal challenges due to its complex molecular architecture.
This guide provides a self-validating, step-by-step operational protocol for the safe containment and destruction of Impurity 15, ensuring strict compliance with federal environmental regulations and laboratory safety standards.
Physicochemical Profiling & Causality
To design a fail-safe disposal protocol, we must first understand the causality dictated by the molecule's physicochemical properties:
Heteroatomic Stability: Impurity 15 contains highly stable carbon-fluorine (C-F), carbon-sulfur (C-S), and carbon-nitrogen (C-N) bonds. Standard biological or low-temperature chemical degradation methods are insufficient to break these bonds.
Combustion Byproducts: If incinerated improperly, the molecule will release highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride/hydrogen chloride (HF/HCl)[1].
Aquatic Toxicity: The sulfonated pyridine and fluorinated moieties are highly persistent in aqueous environments. Introduction into municipal water systems can lead to severe aquatic toxicity and drinking water contamination[2].
Operational Causality: Because of these properties, disposal must rely on high-temperature incineration equipped with alkaline flue gas scrubbing to neutralize the acidic byproducts. Sewering or landfilling is categorically unsafe and illegal.
Regulatory Framework (EPA/RCRA)
Under the (40 CFR Part 266 Subpart P), the disposal landscape for pharmaceutical impurities has been strictly codified[3].
Absolute Sewering Ban: The EPA strictly prohibits the drain disposal (sewering) of all hazardous waste pharmaceuticals by any facility, regardless of generator status (including Very Small Quantity Generators)[3].
Waste Classification: As an unsaleable, un-administered laboratory/process impurity, Vonoprazan Impurity 15 must be classified and managed as a Non-Creditable Hazardous Waste Pharmaceutical [3].
Standard Operating Procedure (SOP) for Disposal
This protocol is designed as a self-validating system: each operational phase generates documentation or physical containment that verifies the safety of the subsequent phase.
Phase 1: Source Isolation and Primary Containment
PPE Requirements: Operators must don chemical-resistant nitrile gloves, safety goggles with side-shields, an impervious lab coat, and an N95/P95 particulate respirator if handling the impurity in a dry powder form to prevent respiratory tract irritation[4].
Spill Mitigation: In the event of an accidental release, do not use water to wash the chemical down the drain[2]. Instead, absorb liquid solutions with finely-powdered liquid-binding material (e.g., diatomite or universal binders) or sweep up solid powder without creating dust[4].
Containment: Transfer the waste into a chemically compatible, sealable primary container (e.g., High-Density Polyethylene [HDPE]). Do not mix Impurity 15 with strong oxidizing agents or incompatible waste streams.
Phase 2: Satellite Accumulation Area (SAA) Logging
Labeling: Immediately label the primary container with the exact phrase: "Hazardous Waste Pharmaceutical - Non-Creditable".
Storage: Transfer the sealed container to a designated Satellite Accumulation Area (SAA). Ensure the area is well-ventilated, dry, and kept away from direct sunlight or sources of ignition[1].
Validation: Log the exact mass/volume of the waste into the facility's hazardous waste inventory. Under Subpart P, non-creditable hazardous waste pharmaceuticals can be accumulated for up to one year without a specialized permit[3].
Phase 3: Manifesting and Reverse Distribution
Transporter Engagement: Engage a licensed hazardous waste transporter. Do not use standard municipal waste or biohazard (red bag) disposal routes.
RCRA Manifesting: Generate a Uniform Hazardous Waste Manifest. This document acts as the self-validating bridge between your laboratory and the destruction facility, ensuring chain-of-custody.
Phase 4: Final Destruction
High-Temperature Incineration: The manifested waste must be routed to a licensed chemical destruction plant.
Thermal Parameters: The facility must utilize a chemical incinerator operating at temperatures exceeding 1,000°C equipped with an afterburner[2].
Gas Scrubbing: The incinerator must feature an active alkaline flue gas scrubber to capture and neutralize the NOx, SOx, and HF/HCl fumes generated during the combustion of the fluorinated and sulfonated moieties[1].
Quantitative Operational Thresholds
Summarizing the critical parameters ensures immediate reference for environmental health and safety (EHS) officers:
Parameter
Specification / Threshold
Causality / Rationale
Waste Classification
Non-Creditable Hazardous Waste
Cannot be reused/reclaimed; subject to 40 CFR Part 266 Subpart P[3].
Sewering Limit
0.0 mg/L (Absolute Ban)
Prevents aquatic toxicity and drinking water contamination[3].
Incineration Temp.
> 1,000°C
Required to break highly stable C-F, C-S, and C-N bonds[1].
Max SAA Storage Time
1 Year (under Subpart P)
EPA allowance for healthcare/lab facilities without a permit[3].
Spill Response
Absorb with diatomite/universal binder
Prevents dust aerosolization and groundwater leaching[4].
Disposal Workflow Visualization
The following diagram illustrates the closed-loop, RCRA-compliant disposal workflow for Vonoprazan fumarate impurity 15.
Workflow for the RCRA-compliant disposal of Vonoprazan fumarate impurity 15.
References
Title: Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine | Source: US EPA | URL: [Link]
Title: MSDS of Vonoprazan fumarate | Source: Capot Chemical | URL: [Link]
Personal protective equipment for handling Vonoprazan fumarate impurity 15
Comprehensive Safety and Handling Protocol: Vonoprazan Fumarate Impurity 15 As researchers and drug development professionals scale the synthesis and profiling of potassium-competitive acid blockers (PCABs), managing the...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Protocol: Vonoprazan Fumarate Impurity 15
As researchers and drug development professionals scale the synthesis and profiling of potassium-competitive acid blockers (PCABs), managing the safety logistics of active pharmaceutical ingredient (API) impurities becomes paramount. Vonoprazan Fumarate Impurity 15 (a sulfonated pyridine/pyrrole derivative) presents unique handling challenges. Because the complete toxicological and mutagenic profiles of API impurities are often not thoroughly investigated[1], laboratory personnel must operate under the precautionary principle, treating the impurity with the same or greater stringency as the highly potent parent compound.
This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of Vonoprazan Fumarate Impurity 15.
To build a robust safety culture, operators must understand why specific precautions are enforced. Based on the chemical properties of Vonoprazan fumarate and its related impurities, the following hazards dictate our operational parameters:
Mucosal & Dermal Inflammation (H315, H319): The compound contains fluorinated and sulfonated functional groups that can interact aggressively with the proteins in mucosal membranes and the epidermis, leading to acute skin and serious eye irritation[2].
Respiratory Toxicity (H335): In its dry powder form, the impurity easily forms micro-particulate dust. If inhaled, these fine particles bypass the upper respiratory cilia and lodge in the alveolar spaces, causing severe respiratory tract irritation[2].
Electrostatic Ignition Risk: Like many organic API dusts, suspended particulate matter of this impurity can form explosive dust-air mixtures. Static discharge from standard laboratory equipment can act as an ignition source[3].
Section 2: Personal Protective Equipment (PPE) Matrix
The following PPE matrix is mandatory for any procedure involving the unsealed handling of Vonoprazan Impurity 15.
PPE Category
Technical Specification
Scientific Rationale & Causality
Eye/Face
Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved)[3].
Creates a sealed physical barrier preventing micro-particulate ingress and aerosolized chemical deposition into the ocular mucosa.
Skin/Body
Fire/flame-resistant, antistatic, impervious lab coat or complete chemical suit[4].
Prevents dermal absorption and specifically mitigates electrostatic discharge risks that could ignite organic powder clouds[5].
Hands
Chemical-resistant, solvent-resistant gloves (e.g., Nitrile), inspected prior to use (EN 374)[3].
Provides a lipophobic barrier against the organic impurity. Double-gloving is recommended during spill cleanup.
Respiratory
P95 (US) / P1 (EU) particulate respirator for nuisance dust; OV/AG/P99 or ABEK-P2 cartridges for higher exposure[1].
Mechanically filters out aerosolized API particles before they can penetrate the lower respiratory tract[1].
Section 3: Standard Operating Procedure (SOP) for Laboratory Handling
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Standard operating procedure for the safe handling of Vonoprazan Impurity 15.
Step-by-Step Methodology:
Environmental Setup: Activate the laboratory fume hood or localized exhaust ventilation.
Validation: Visually verify the magnehelic gauge indicates optimal negative pressure.
Causality: Negative pressure ensures that any aerosolized dust generated during container opening is immediately drawn away from the operator's breathing zone[6].
PPE Donning: Equip all items listed in the PPE Matrix.
Validation: Perform a positive/negative pressure seal check on your respirator.
Material Handling: Open the container exclusively inside the fume hood. Use non-sparking spatulas (e.g., Teflon or ceramic) to weigh the impurity[3].
Causality: Metal-on-metal friction can generate micro-sparks, which serve as an ignition source for combustible organic dusts[3].
Transfer & Sealing: Transfer the required mass into a pre-tared, sealable amber vial. Seal the vial before removing it from the hood.
Decontamination: Scrub all spatulas, balances, and hood surfaces with an alcohol-based solvent (e.g., Isopropanol or Ethanol)[6].
Causality: Water is insufficient for lipophilic organic compounds. Alcohol acts as an effective solvent to break down and lift residual impurity traces from surfaces[6].
Doffing: Remove gloves using the pinch-and-pull technique to avoid skin contact with the outer surface. Wash hands thoroughly with soap and water[5].
Section 4: Spill Response and Disposal Plan
In the event of an accidental release, immediate and structured action is required to prevent environmental contamination and personnel exposure.
Step-by-step spill response and containment workflow for Vonoprazan Impurity 15.
Spill Containment Protocol:
Evacuation & Isolation: Immediately evacuate non-essential personnel from the spill area and ensure maximum room ventilation[3].
Causality: Minimizes the number of individuals exposed to airborne particulates before they settle.
Containment (No Dry Sweeping): Do NOT dry sweep the powder. If the impurity is in solution, absorb it with a finely-powdered liquid-binding material (e.g., diatomite or universal binders)[6]. If it is a dry powder, use an electrically protected vacuum cleaner or a wet-brushing technique[5].
Causality: Dry sweeping mechanically aerosolizes the API impurity, drastically increasing the inhalation risk and the spread of contamination[6].
Collection: Shovel the absorbed material into a suitable, tightly closed container using non-sparking tools[1].
Disposal: Do not let the product enter drains or water courses[6]. Transfer the sealed waste containers to a licensed professional waste disposal service. The material must be burned in a chemical incinerator equipped with an afterburner and scrubber[4].
Causality: High-temperature incineration is required to completely break down the stable fluorinated and sulfonated bonds of the impurity, preventing long-term ecotoxicity and water system contamination[4].
References
Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS VONOPRAZAN FUMARATE". Available at: [Link]
Capot Chemical. "MSDS of Vonoprazan fumarate". Available at:[Link]